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  • Product: N,O-Dimethyltyrosine
  • CAS: 52939-33-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N,O-Dimethyltyrosine as a Non-Canonical Amino Acid

Abstract: This technical guide provides a comprehensive overview of N,O-Dimethyltyrosine, a non-canonical amino acid (ncAA) with significant potential in peptide-based drug discovery and chemical biology. By methylating...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N,O-Dimethyltyrosine, a non-canonical amino acid (ncAA) with significant potential in peptide-based drug discovery and chemical biology. By methylating both the alpha-amino and the phenolic hydroxyl groups of tyrosine, this modification imparts unique conformational and chemical properties. N-methylation restricts the peptide backbone's flexibility, enhancing metabolic stability and receptor selectivity, while O-methylation blocks phosphorylation and alters hydrogen bonding capacity. This document details the chemical identity of N,O-Dimethyltyrosine, offers a robust framework for its chemical synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and discusses its strategic applications. The protocols and insights provided are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge to leverage this powerful tool for creating next-generation therapeutics.

The Strategic Imperative for Non-Canonical Amino Acids (ncAAs)

In the landscape of drug development, peptides offer a compelling combination of high potency and target specificity, often with a favorable safety profile compared to small molecules. However, native peptides are frequently hindered by poor metabolic stability, low oral bioavailability, and conformational flexibility that can lead to off-target effects. The integration of non-canonical amino acids (ncAAs) has emerged as a transformative strategy to overcome these limitations. By introducing novel side-chain functionalities and backbone constraints, ncAAs serve as powerful tools to engineer peptides with enhanced therapeutic properties.

N,O-Dimethyltyrosine is a particularly noteworthy ncAA. It combines two critical modifications—N-methylation and O-methylation—onto a single tyrosine scaffold. This dual modification provides a unique method for simultaneously modulating the peptide backbone and the functionality of the aromatic side chain, offering a sophisticated approach to refining peptide structure and function.

N,O-Dimethyltyrosine: A Dual-Action Modification

Chemical Identity and Physicochemical Properties

N,O-Dimethyltyrosine, systematically named (2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid, is a derivative of L-tyrosine. Its core identity and properties are summarized below.

PropertyValueSource
IUPAC Name (2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid[PubChem CID: 7010618][1]
Molecular Formula C₁₁H₁₅NO₃[PubChem CID: 7010618][1]
Molecular Weight 209.24 g/mol [PubChem CID: 7010618][1]
CAS Number 52939-33-0[PubChem CID: 7010618][1]
Canonical SMILES CNC(=O)O[PubChem CID: 7010618][1]
InChI Key QESMMBKGCOSBNL-JTQLQIEISA-N[PubChem CID: 7010618][1]
Structural Distinctions: The Power of Methylation Placement

The precise placement of methyl groups dramatically alters the amino acid's properties. N,O-Dimethyltyrosine is often conceptually grouped with other methylated tyrosines, but its function is distinct. The diagram below clarifies the structural differences between L-Tyrosine and its key dimethylated analogs.

G cluster_tyr L-Tyrosine (Tyr) cluster_nodmt N,O-Dimethyltyrosine (N,O-DMT) cluster_dmt 2',6'-Dimethyltyrosine (Dmt) cluster_nndmt N,N-Dimethyltyrosine Tyr Structure: α-NH₂ Phenolic-OH NODMT Structure: α-NH(CH₃) Phenolic-OCH₃ Tyr->NODMT N- & O-methylation DMT Structure: α-NH₂ Phenolic-OH Ring-(CH₃)₂ Tyr->DMT Ring methylation NNDMT Structure: α-N(CH₃)₂ Phenolic-OH Tyr->NNDMT N,N-methylation

Caption: Structural comparison of L-Tyrosine and its dimethylated derivatives.
Causality of Modification: Engineering Peptide Properties

The rationale for using N,O-Dimethyltyrosine stems from the predictable consequences of its dual methylation:

  • N-Methylation (Backbone Modification): The substitution of a methyl group for a hydrogen on the backbone amide nitrogen has profound structural implications. It eliminates the hydrogen bond donor capability at this position, disrupting secondary structures like α-helices and β-sheets. This steric imposition restricts the rotation around the Cα-N bond, locking the peptide into a more defined conformation. This pre-organization can lead to higher receptor binding affinity and, critically, provides steric shielding against proteolytic enzymes (e.g., peptidases), thereby increasing the peptide's in vivo half-life.

  • O-Methylation (Side-Chain Modification): The conversion of the phenolic hydroxyl to a methoxy ether serves two primary purposes. First, it permanently blocks the site of tyrosine phosphorylation, a key post-translational modification in cell signaling. This makes N,O-Dimethyltyrosine an invaluable tool for creating non-phosphorylatable peptide analogs to probe signaling pathways. Second, it removes a hydrogen bond donor, altering the side chain's interaction with its microenvironment and receptor binding pockets. This can shift binding modalities from hydrogen-bond-driven to more hydrophobic or van der Waals interactions.

Synthesis of the Fmoc-N,O-Dimethyltyrosine Building Block

Successful incorporation via SPPS requires the ncAA to be prepared as an N-terminally protected derivative, typically with the fluorenylmethyloxycarbonyl (Fmoc) group. The synthesis is a multi-step process requiring careful protection and deprotection strategies.

Synthetic Workflow Overview

The synthesis begins with commercially available L-Tyrosine and proceeds through protection of the carboxyl group, methylation of the hydroxyl and amino groups, and final installation of the Fmoc protecting group.

G A L-Tyrosine B Tyr-OMe (Carboxyl Protection) A->B SOCl₂/MeOH C Tyr(Me)-OMe (O-Methylation) B->C CH₃I, K₂CO₃ D N-Me-Tyr(Me)-OMe (N-Methylation) C->D Reductive Amination E H-N-Me-Tyr(Me)-OH (Saponification) D->E LiOH F Fmoc-N-Me-Tyr(Me)-OH (Fmoc Protection) E->F Fmoc-OSu

Caption: Synthetic pathway for Fmoc-N,O-Dimethyltyrosine-OH.
Detailed Experimental Protocol: Synthesis of Fmoc-(N-Me)Tyr(Me)-OH

This protocol is a representative, self-validating workflow. Researchers should adapt conditions based on laboratory-specific equipment and observations.

Step 1: Carboxyl Group Protection (Esterification)

  • Reaction Setup: Suspend L-Tyrosine (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes. Causality: SOCl₂ reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification. This is a classic and efficient method for protecting the carboxylic acid as a methyl ester.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir overnight. Monitor by Thin Layer Chromatography (TLC). Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield L-Tyrosine methyl ester (Tyr-OMe) as a white solid.

  • Validation: Confirm product identity via ¹H NMR and Mass Spectrometry (MS).

Step 2: Phenolic Hydroxyl Methylation (O-Methylation)

  • Reaction Setup: Dissolve Tyr-OMe (1.0 eq) in anhydrous acetone or DMF (~0.3 M). Add potassium carbonate (K₂CO₃, 2.5 eq) as a mild base.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq) and heat the mixture to reflux (~60 °C) for 4-6 hours. Causality: K₂CO₃ deprotonates the phenolic hydroxyl, which is more acidic than the secondary amine, creating a phenoxide that acts as a nucleophile to displace iodide from CH₃I in a Williamson ether synthesis.

  • Workup & Purification: Monitor by TLC. After completion, filter off the K₂CO₃ and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel to yield O-methyl-L-tyrosine methyl ester (Tyr(Me)-OMe).

  • Validation: Confirm structure by ¹H NMR (disappearance of the phenolic -OH peak, appearance of an -OCH₃ singlet at ~3.8 ppm) and MS.

Step 3: Alpha-Amino Methylation (N-Methylation)

  • Reaction Setup: Dissolve Tyr(Me)-OMe (1.0 eq) in a suitable solvent like methanol. Add aqueous formaldehyde (37%, 1.5 eq) followed by palladium on carbon (Pd/C, 10 mol %).

  • Reaction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature overnight. Causality: This is a reductive amination. The amine and formaldehyde form an intermediate imine (or iminium ion), which is then immediately reduced by the H₂/Pd-C system to the N-methyl amine. This is a highly efficient and clean method for N-monomethylation.

  • Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. The resulting N,O-Dimethyltyrosine methyl ester can often be used directly in the next step or purified by chromatography if needed.

  • Validation: Confirm conversion by MS (mass increase of 14 Da) and ¹H NMR (appearance of an N-CH₃ singlet).

Step 4: Saponification and Fmoc Protection

  • Saponification: Dissolve the crude N,O-Dimethyltyrosine methyl ester in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). Acidify the mixture to ~pH 3 with 1N HCl and extract the product with ethyl acetate. Dry and concentrate to yield the free amino acid, H-(N-Me)Tyr(Me)-OH.

  • Fmoc Protection: Dissolve the crude amino acid in a 10% aqueous sodium carbonate solution. Add a solution of Fmoc-succinimide (Fmoc-OSu, 1.1 eq) in acetone. Stir vigorously at room temperature for 4-6 hours.

  • Workup & Purification: Once the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with cold 1N HCl, causing the product to precipitate. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the final product, Fmoc-(N-Me)Tyr(Me)-OH , as a white powder.

  • Final Validation: Confirm final product identity and purity (>95%) via ¹H NMR, ¹³C NMR, HPLC, and High-Resolution Mass Spectrometry (HRMS).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected N,O-Dimethyltyrosine is now ready for incorporation into a peptide sequence using a standard automated peptide synthesizer.

The Fmoc-SPPS Workflow

The process is a cyclical repetition of deprotection, activation/coupling, and washing steps to build the peptide chain on a solid support resin.

G start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection Remove Fmoc group with 20% Piperidine in DMF start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling Add Fmoc-N,O-DMT-OH + Activator (HBTU/DIPEA) + Next Fmoc-AA wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Last Amino Acid? wash2->repeat repeat->deprotection No cleavage Final Deprotection & Cleavage Treat with TFA cocktail to cleave peptide from resin repeat->cleavage Yes end Purified Peptide cleavage->end

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Automated SPPS

This protocol assumes the use of a standard automated microwave peptide synthesizer with Rink Amide resin for a C-terminally amidated peptide.

1. Resin Preparation:

  • Place Rink Amide resin in the reaction vessel.

  • Swell the resin in dimethylformamide (DMF) for 30 minutes.

2. The Synthesis Cycle (for each amino acid):

  • Deprotection: Flow a solution of 20% piperidine in DMF through the reaction vessel for 5-10 minutes to remove the Fmoc group from the resin-bound amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and dibenzofulvene byproduct. A Kaiser test can be performed here to confirm the presence of a free primary amine (Note: The Kaiser test will be negative after the coupling of N-methylated amino acids).

  • Coupling:

    • In a separate vial, dissolve the incoming Fmoc-amino acid (4.0 eq) and an activator like HBTU (3.9 eq) in DMF. Add a base, N,N-Diisopropylethylamine (DIPEA, 8.0 eq).

    • For coupling Fmoc-(N-Me)Tyr(Me)-OH , a longer coupling time (e.g., 10-25 minutes) or a stronger coupling agent may be required due to the steric hindrance of the N-methyl group. Causality: N-methylated residues are notoriously difficult to couple. The steric bulk slows the reaction kinetics, necessitating more forcing conditions or specialized reagents (e.g., HATU) to achieve high coupling efficiency.

    • Transfer the activated amino acid solution to the reaction vessel and allow it to react.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

3. Final Cleavage and Deprotection:

  • After the final amino acid is coupled, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Water and triisopropylsilane act as scavengers to quench reactive carbocations generated during the process, preventing side reactions.

  • Gently agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the crude peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Dry the peptide pellet under vacuum.

Peptide Characterization

5.1 Protocol: Purification and Analysis

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., Acetonitrile/Water with 0.1% TFA). Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. Collect fractions corresponding to the major product peak.

  • Analysis:

    • Analytical RP-HPLC: Analyze the purified fractions to confirm purity (>95%).

    • Mass Spectrometry (ESI-MS): Confirm the molecular weight of the final peptide. The observed mass should match the calculated theoretical mass for the peptide containing one N,O-Dimethyltyrosine residue.

Applications and Future Directions

The incorporation of N,O-Dimethyltyrosine is not merely an academic exercise; it is a strategic decision in peptide design with clear applications.

  • Probing Receptor Binding: By replacing a native Tyrosine with N,O-Dimethyltyrosine, researchers can determine the importance of the phenolic hydroxyl's hydrogen bonding and phosphorylation potential for receptor activation. A loss of activity would imply these features are critical, whereas retained or enhanced activity suggests a different binding mode.

  • Enhancing Metabolic Stability: Peptides containing N-methylated amino acids at the N-terminus or at known peptidase cleavage sites often exhibit significantly longer plasma half-lives, a critical attribute for any therapeutic candidate.[2]

  • Developing Conformationally Locked Peptides: The backbone constraint imposed by N-methylation can be used to favor a specific bioactive conformation, potentially increasing potency and reducing the entropic penalty of binding. This is particularly valuable in designing constrained cyclic peptides or stapled peptides.

  • Creating Kinase-Resistant Probes: In cell signaling research, peptides containing N,O-Dimethyltyrosine can act as potent inhibitors or probes that are immune to inactivation or activation by tyrosine kinases, allowing for a clearer dissection of signaling cascades.

Conclusion

N,O-Dimethyltyrosine represents a sophisticated and powerful building block in the arsenal of the modern peptide chemist. Its dual-functionality—offering both backbone rigidification and side-chain modification—provides a level of control that is highly sought after in the rational design of peptide therapeutics and chemical probes. By understanding the chemical principles behind its synthesis and the strategic implications of its use, researchers can unlock new avenues for developing peptides with superior stability, selectivity, and therapeutic efficacy.

References

  • Portoghese, P. S., et al. (2009). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Journal of Medicinal Chemistry. Accessed via ResearchGate on January 24, 2026, from [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved January 24, 2026, from [Link]

  • Trapella, C., et al. (2020). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 25(21), 5194. [Link]

  • National Center for Biotechnology Information. (n.d.). N,O-Dimethyltyrosine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2',6'-Dimethyltyrosine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

Sources

Exploratory

N,O-Dimethyltyrosine: A Versatile Tool for Interrogating Protein Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Complexity of Protein Methylation Protein methylation, a post-translational modification (PTM) where me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Complexity of Protein Methylation

Protein methylation, a post-translational modification (PTM) where methyl groups are added to amino acid residues, is a critical regulatory mechanism in a vast array of cellular processes.[1] This seemingly simple modification, catalyzed by protein methyltransferases (PMTs), can alter a protein's structure, function, localization, and interactions with other molecules.[2] Dysregulation of protein methylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making the enzymes involved in this process attractive targets for therapeutic intervention.[3]

Studying the protein methylome, however, presents significant analytical challenges. The low abundance of many methylated proteins and the subtle mass shift of a methyl group (14 Da) make detection and quantification difficult.[4] Furthermore, the existence of different methylation states (mono-, di-, and tri-methylation) on lysine and arginine residues adds another layer of complexity.[5] To navigate this intricate landscape, researchers require sophisticated tools that can provide accurate and quantitative insights into protein methylation dynamics. This guide introduces N,O-Dimethyltyrosine as a novel and versatile tool for the precise investigation of protein methylation.

N,O-Dimethyltyrosine: A Chemically Stable Mimic for Methylation Studies

N,O-Dimethyltyrosine is a derivative of the amino acid tyrosine where both the alpha-amino group (N-terminus) and the hydroxyl group of the side chain (O-terminus) are methylated. This unique structure provides several advantages for its use as a tool in protein methylation research.

Primarily, stable isotope-labeled N,O-Dimethyltyrosine can serve as an ideal internal standard for the quantification of O-methylated tyrosine residues in mass spectrometry-based proteomics. The co-elution of the labeled standard with its endogenous counterpart allows for accurate quantification by correcting for variations in sample preparation and instrument response.[6]

While O-methylation of tyrosine is a less common PTM compared to lysine and arginine methylation, it plays a crucial role in specific biological contexts. Furthermore, the N-terminal methylation of proteins is an emerging area of interest, and N,O-Dimethyltyrosine can be a valuable tool to study the impact of this modification on protein function.[3]

This guide will provide a comprehensive overview of the synthesis of stable isotope-labeled N,O-Dimethyltyrosine, its incorporation into proteomic workflows, and its analysis by mass spectrometry.

Synthesis of Stable Isotope-Labeled N,O-Dimethyltyrosine

To be an effective tool for quantitative proteomics, N,O-Dimethyltyrosine must be synthesized with a stable isotope label, typically deuterium (²H or D) or carbon-13 (¹³C). Here, we present a general protocol for the synthesis of d4-N,O-Dimethyltyrosine, where the methyl groups are deuterated.

Experimental Protocol: Synthesis of d4-N,O-Dimethyltyrosine

Materials and Reagents:

ReagentSupplier
L-TyrosineSigma-Aldrich
d3-Methyl iodide (CD₃I)Cambridge Isotope Laboratories
Sodium hydride (NaH), 60% dispersion in mineral oilSigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich
Dichloromethane (DCM)Fisher Scientific
Trifluoroacetic acid (TFA)Sigma-Aldrich
Diethyl etherFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)Fisher Scientific
Brine (saturated aqueous NaCl)Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific
Silica gel for column chromatographySorbent Technologies
Solvents for chromatography (e.g., hexane, ethyl acetate)Fisher Scientific

Step-by-Step Methodology:

  • Protection of the Amino Group:

    • Suspend L-Tyrosine in a 1:1 mixture of dioxane and water.

    • Add sodium carbonate and cool the mixture to 0°C.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) in dioxane.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain Boc-L-Tyrosine.

  • O-Methylation with Deuterated Methyl Iodide:

    • Dissolve Boc-L-Tyrosine in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add d3-methyl iodide (CD₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography to obtain Boc-L-O-methyl(d3)-tyrosine.

  • N-Methylation with Deuterated Methyl Iodide:

    • Dissolve Boc-L-O-methyl(d3)-tyrosine in anhydrous DMF under an inert atmosphere.

    • Cool the solution to 0°C and add sodium hydride (NaH) portion-wise.

    • Stir the mixture at 0°C for 30 minutes.

    • Add d3-methyl iodide (CD₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography to obtain Boc-N-methyl(d3)-L-O-methyl(d3)-tyrosine.

  • Deprotection of the Amino Group:

    • Dissolve the purified product from the previous step in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product.

    • Collect the solid by filtration and dry under vacuum to yield d4-N,O-Dimethyltyrosine.

Self-Validating System: The purity and identity of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The isotopic enrichment can be determined by mass spectrometry.

Incorporation of N,O-Dimethyltyrosine into Proteomic Workflows

In Vitro Applications: A Standard for Accuracy

The most direct application of stable isotope-labeled N,O-Dimethyltyrosine is as an internal standard for the accurate quantification of O-methylated tyrosine in protein digests.

G cluster_0 Sample Preparation cluster_1 Analysis Protein Protein Sample Digestion Proteolytic Digestion Protein->Digestion Spike Spike with d4-N,O-Dimethyltyrosine Peptide Standard Digestion->Spike Cleanup Peptide Cleanup (e.g., SPE) Spike->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Analysis LCMS->Data Quant Quantification of O-methylated Tyrosine Data->Quant

Workflow for using d4-N,O-Dimethyltyrosine peptide as an internal standard.
Experimental Protocol: Quantification of O-methylated Tyrosine Peptides
  • Protein Digestion:

    • Denature proteins from cell or tissue lysates using urea or another suitable denaturant.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

    • Digest the proteins with a protease such as trypsin overnight at 37°C.

  • Spiking with Internal Standard:

    • Synthesize a peptide standard corresponding to the O-methylated peptide of interest, but incorporating d4-N,O-Dimethyltyrosine.

    • Add a known amount of this heavy-labeled peptide standard to the digested protein sample.

  • Peptide Cleanup:

    • Desalt and concentrate the peptide mixture using a solid-phase extraction (SPE) C18 cartridge.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Develop a targeted MS method to specifically monitor the precursor and fragment ions of both the endogenous (light) and the stable isotope-labeled (heavy) peptides.

  • Data Analysis:

    • Integrate the peak areas of the extracted ion chromatograms for both the light and heavy peptides.

    • Calculate the ratio of the light to heavy peak areas to determine the absolute quantity of the O-methylated peptide in the original sample.

In Vivo/Cell-Based Applications: A Potential for Metabolic Labeling

While challenging, the incorporation of stable isotope-labeled N,O-Dimethyltyrosine into proteins in living cells could provide a powerful tool to study the dynamics of protein methylation. This approach would be analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[7] However, this requires that the cell's translational machinery can recognize and incorporate this non-canonical amino acid. This is a hypothetical application that would require experimental validation.

G cluster_0 Cell Culture cluster_1 Sample Processing cluster_2 Analysis Cells Cells in Culture Light Control Cells: Standard Media Cells->Light Heavy Experimental Cells: Media with d4-N,O-Dimethyltyrosine Cells->Heavy Harvest Harvest Cells Light->Harvest Heavy->Harvest Mix Mix Cell Lysates (1:1) Harvest->Mix Digest Protein Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Relative Quantification of Methylated Proteins LCMS->Quant

Hypothetical SILAC-like workflow for in vivo labeling with d4-N,O-Dimethyltyrosine.

Mass Spectrometry-Based Analysis of N,O-Dimethyltyrosine

The success of using N,O-Dimethyltyrosine as a tool for studying protein methylation hinges on the ability to confidently identify and quantify it by mass spectrometry.

Sample Preparation for Mass Spectrometry

A robust and reproducible sample preparation workflow is crucial for reliable results.

Experimental Protocol: Protein Extraction and Digestion

  • Cell Lysis:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a buffer containing a strong denaturant (e.g., 8 M urea), protease inhibitors, and phosphatase inhibitors.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce disulfide bonds by incubating with DTT at 56°C.

    • Alkylate free cysteine residues with IAA in the dark at room temperature.

  • Proteolytic Digestion:

    • Dilute the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Stop the digestion by adding formic acid.

  • Peptide Desalting:

    • Desalt the peptide mixture using an SPE C18 column.

    • Elute the peptides and dry them in a vacuum centrifuge.

LC-MS/MS Analysis

High-resolution mass spectrometry is essential for the analysis of peptides containing N,O-Dimethyltyrosine.

Typical LC-MS/MS Parameters:

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 75 µm ID x 15 cm)
Mobile Phase A0.1% formic acid in water
Mobile Phase B0.1% formic acid in acetonitrile
Gradient2-40% B over 60-120 minutes
Flow Rate200-300 nL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
MS1 Resolution60,000 - 120,000
MS2 Resolution15,000 - 30,000
Activation TypeHigher-energy C-trap Dissociation (HCD)
Data AcquisitionData-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
Data Analysis and Interpretation

The analysis of mass spectrometry data for peptides containing N,O-Dimethyltyrosine requires specialized search parameters.

  • Database Searching: The mass of N,O-Dimethyltyrosine (and its deuterated form) must be added as a variable modification in the search engine (e.g., MaxQuant, Proteome Discoverer).

  • Fragmentation Analysis: The fragmentation pattern of peptides containing N,O-Dimethyltyrosine should be carefully examined to confirm the site of modification. The methylated immonium ion can be a useful diagnostic ion.

  • Quantification: For quantitative studies using stable isotope-labeled N,O-Dimethyltyrosine, the ratios of the peak areas of the heavy and light peptide pairs are calculated to determine the relative or absolute abundance of the modified peptide.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the data generated using N,O-Dimethyltyrosine, a robust quality control system is essential.

  • Synthetic Peptide Validation: The fragmentation pattern of a synthetic peptide containing N,O-Dimethyltyrosine should be experimentally determined and used as a reference.

  • Negative Controls: In cell-based experiments, control cultures without the addition of labeled N,O-Dimethyltyrosine should be analyzed to ensure that the detected signal is not an artifact.

  • Dose-Response and Time-Course Experiments: To validate the incorporation and quantification methods, experiments with varying concentrations of the labeled amino acid and different labeling times should be performed.

Applications in Drug Discovery and Development

The ability to accurately quantify changes in protein methylation provides a powerful tool for drug discovery and development.

  • Target Validation: N,O-Dimethyltyrosine can be used to study the effects of small molecule inhibitors on specific protein methyltransferases.

  • Biomarker Discovery: Quantitative changes in the methylation of specific proteins in response to drug treatment can serve as biomarkers of drug efficacy or toxicity.

  • Mechanism of Action Studies: This tool can help elucidate the molecular mechanisms by which drugs modulate cellular signaling pathways involving protein methylation.

By providing a more precise and quantitative view of the protein methylome, N,O-Dimethyltyrosine has the potential to accelerate the development of novel therapeutics targeting this critical post-translational modification.

References

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

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  • Guo, J., & Li, L. (2010). Stable isotope labeling method targeting terminal tyrosine for relative peptide quantitation using mass spectrometry. Analytical Biochemistry, 401(1), 136-143. [Link]

  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

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Foundational

An In-depth Technical Guide to the Structural Analysis of N,O-Dimethyltyrosine Using NMR Spectroscopy

Introduction: The Imperative for Unambiguous Structural Elucidation In the realm of drug development and peptide chemistry, seemingly minor molecular modifications can lead to profound changes in biological activity, aff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the realm of drug development and peptide chemistry, seemingly minor molecular modifications can lead to profound changes in biological activity, affinity, and selectivity.[1] N,O-Dimethyltyrosine, a derivative of the natural amino acid L-tyrosine, represents such a modification where methylation of both the amine and phenolic hydroxyl groups can significantly alter its steric and electronic properties.[2] Its incorporation into bioactive peptides necessitates absolute certainty of its structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the non-destructive and definitive structural characterization of such small molecules in solution.[3][4]

This guide provides a comprehensive, field-proven methodology for the complete structural assignment of N,O-Dimethyltyrosine. We will move beyond a simple recitation of techniques and delve into the underlying logic of the experimental workflow, demonstrating how a systematic combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a self-validating system for structural confirmation.

Part 1: Foundational Strategy & Molecular Blueprint

Before any analysis, a clear hypothesis of the structure is required. The structure of N,O-Dimethyltyrosine, with a logical atom numbering scheme for NMR assignment, is presented below. This numbering will be used consistently throughout this guide.

Figure 1: Structure and atom numbering scheme for N,O-Dimethyltyrosine.

Our analytical workflow is designed to systematically map the correlations between these atoms.

Caption: Logical workflow for NMR-based structural elucidation.

Part 2: Experimental Protocols & Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation.

Protocol 1: NMR Sample Preparation

Causality: The choice of deuterated solvent is critical. Deuterium oxide (D₂O) is often used for amino acids due to their high polarity. However, labile protons (like -COOH and -NH) will exchange with deuterium and become invisible in the ¹H NMR spectrum.[5] For N,O-Dimethyltyrosine, the N-methyl group prevents this exchange at the nitrogen, but the carboxylic acid proton will exchange. Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD) can be used if observing the carboxylic acid proton is desired, though solubility may be a concern. For this guide, we will proceed with D₂O as it is a common solvent for amino acid derivatives and simplifies the spectrum.[6]

Step-by-Step Methodology:

  • Weighing: Accurately weigh approximately 5-10 mg of N,O-Dimethyltyrosine. Higher concentrations generally yield better signal-to-noise in a shorter time.[7]

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9% D).

  • Referencing: Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), which provides a reference signal at 0.00 ppm for ¹H NMR.[6]

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is essential for high-resolution spectra.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Analysis: Cap the NMR tube and insert it into the NMR spectrometer's spinner turbine for analysis.

Part 3: Data Interpretation - A Multi-faceted Approach

One-Dimensional NMR: The Initial Survey

¹H NMR Spectroscopy

The ¹H NMR spectrum provides the initial overview of the proton environments in the molecule.[8] We anticipate signals for the two methyl groups, the aliphatic chain (α- and β-protons), and the aromatic ring protons.

Expected ¹H NMR Data (in D₂O, 400 MHz)

Assigned Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H-2, H-6 ~7.2 ppm Doublet (d) 2H Aromatic protons ortho to the CH₂ group, deshielded. They are coupled to H-3 and H-5.[9]
H-3, H-5 ~6.9 ppm Doublet (d) 2H Aromatic protons ortho to the methoxy group, shielded by its electron-donating effect. Coupled to H-2 and H-6.
H-α (H-7) ~3.8 - 4.2 ppm Doublet of Doublets (dd) 1H Methine proton adjacent to the electron-withdrawing carboxylate and nitrogen, and coupled to the two diastereotopic β-protons.
O-CH₃ (H-10) ~3.7 ppm Singlet (s) 3H Methyl protons on an oxygen atom, appearing as a sharp singlet with no adjacent protons to couple with.[5]
H-β (H-8) ~3.0 - 3.3 ppm Multiplet (m) 2H Methylene protons adjacent to the aromatic ring and the α-carbon. They are diastereotopic and couple with each other and H-α.

| N-CH₃ (H-11) | ~2.7 ppm | Singlet (s) | 3H | Methyl protons on a nitrogen atom, appearing as a singlet.[5] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. As the natural abundance of ¹³C is low (~1.1%), ¹³C-¹³C coupling is not observed in standard spectra, resulting in sharp singlet peaks for each carbon.[10]

Expected ¹³C NMR Data (in D₂O, 100 MHz)

Assigned Carbon Expected Chemical Shift (δ, ppm) Rationale for Assignment
C' (C-9) ~175 ppm Carboxylic acid/carboxylate carbon, highly deshielded.[9]
C-4 ~158 ppm Aromatic carbon bonded to the oxygen of the methoxy group.[9]
C-2, C-6 ~131 ppm Aromatic carbons ortho to the CH₂ group.
C-1 ~128 ppm Quaternary aromatic carbon attached to the aliphatic chain.[9]
C-3, C-5 ~115 ppm Aromatic carbons ortho to the methoxy group.
C-α (C-7) ~65 ppm Methine carbon bonded to nitrogen and the carboxylate group.
O-CH₃ (C-10) ~55 ppm Methoxy carbon.[9]
C-β (C-8) ~36 ppm Methylene carbon adjacent to the aromatic ring.

| N-CH₃ (C-11) | ~30 ppm | N-methyl carbon. |

Two-Dimensional NMR: Building the Molecular Framework

While 1D spectra provide a list of parts, 2D NMR shows how they are connected.[11][12]

COSY (Correlation Spectroscopy)

Causality: The COSY experiment is the cornerstone for identifying proton-proton coupling networks (spin systems).[13][14] It allows us to trace covalent pathways through the molecule via ³JHH couplings (couplings over three bonds). Cross-peaks in a COSY spectrum connect protons that are coupled to each other.[14]

Protocol 2: COSY Acquisition

  • Pulse Program: Standard COSY (e.g., cosygpprqf).

  • Rationale: This experiment will unequivocally link protons within the same spin system. We expect to see correlations within the aromatic ring (H-2/6 with H-3/5) and along the aliphatic backbone (H-α with H-β). The methyl singlets (O-CH₃ and N-CH₃) will not show any cross-peaks, confirming their isolation from other protons.

Expected COSY Correlations:

  • A strong cross-peak between the aromatic signals at ~7.2 ppm (H-2,6) and ~6.9 ppm (H-3,5).

  • A cross-peak connecting the H-α signal (~3.8-4.2 ppm) with the H-β multiplet (~3.0-3.3 ppm).

HSQC (Heteronuclear Single Quantum Coherence)

Causality: The HSQC experiment identifies all direct, one-bond proton-carbon correlations.[15][16] This is the most reliable way to definitively assign a proton signal to the carbon it is attached to. Each peak in the 2D spectrum has coordinates corresponding to the chemical shifts of a directly bonded ¹H and ¹³C pair.

Protocol 3: HSQC Acquisition

  • Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3).

  • Rationale: This experiment acts as a bridge between the ¹H and ¹³C spectra. It confirms the assignments made in the 1D analysis. For example, it will show a correlation between the proton signal at ~3.7 ppm and the carbon signal at ~55 ppm, confirming the identity of the O-CH₃ group.

Expected Key HSQC Correlations:

  • (¹H ~7.2 ppm, ¹³C ~131 ppm) → Assigns H-2,6 to C-2,6.

  • (¹H ~6.9 ppm, ¹³C ~115 ppm) → Assigns H-3,5 to C-3,5.

  • (¹H ~3.8-4.2 ppm, ¹³C ~65 ppm) → Assigns H-α to C-α.

  • (¹H ~3.0-3.3 ppm, ¹³C ~36 ppm) → Assigns H-β to C-β.

  • (¹H ~3.7 ppm, ¹³C ~55 ppm) → Assigns O-CH₃ protons to its carbon.

  • (¹H ~2.7 ppm, ¹³C ~30 ppm) → Assigns N-CH₃ protons to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

Causality: The HMBC experiment is the final piece of the puzzle, revealing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[15] This technique is instrumental in connecting the individual spin systems and identifying quaternary (non-protonated) carbons.

Protocol 4: HMBC Acquisition

  • Pulse Program: Standard HMBC (e.g., hmbcgpndqf).

  • Rationale: HMBC provides the long-range connectivity that confirms the overall molecular structure. For instance, observing a correlation from the β-protons to the quaternary aromatic carbon C-1 connects the aliphatic chain to the phenyl ring. Correlations from the methyl protons to their neighboring carbons confirm the N-methyl and O-methyl placements.

Expected Key HMBC Correlations for Structural Confirmation:

Proton(s) Correlates to Carbon(s) Bond Separation Significance of Correlation
H-β (H-8) C-1, C-2, C-6 ³JCH Crucial Link: Connects the aliphatic side chain to the aromatic ring.
H-β (H-8) C-α (C-7) ²JCH Confirms the α-β linkage.
H-α (H-7) C' (C-9), C-1, C-β ²JCH, ³JCH, ²JCH Confirms the position of the carboxylic acid and the link to the phenyl group.
N-CH₃ (H-11) C-α (C-7) ²JCH Crucial Link: Confirms the N-methyl group is attached to the α-carbon.
O-CH₃ (H-10) C-4 ³JCH Crucial Link: Confirms the O-methyl group is attached to the C-4 position of the aromatic ring.

| H-2, H-6 | C-4 | ³JCH | Confirms the relative positions on the aromatic ring. |

Conclusion: A Self-Validating Structural Proof

The structural analysis of N,O-Dimethyltyrosine via NMR spectroscopy is a process of logical deduction, where each experiment provides a layer of evidence that must be consistent with the others.

  • ¹H and ¹³C NMR provide the fundamental chemical shifts and proton counts, offering a parts list for the molecule.

  • COSY assembles the proton framework, defining the isolated aromatic and aliphatic spin systems.

  • HSQC rigorously pairs each proton with its directly attached carbon, providing high-confidence assignments.

  • HMBC provides the final, irrefutable evidence by showing long-range connections that piece together the molecular fragments—linking the side chain to the ring, the N-methyl to the α-carbon, and the O-methyl to the C-4 carbon.

When the data from all these experiments converge to support the proposed structure of N,O-Dimethyltyrosine, as detailed in the tables above, the assignment is considered complete and unambiguous. This systematic, multi-technique approach ensures the highest level of scientific integrity and trustworthiness, which is paramount for researchers, scientists, and drug development professionals.

References

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  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

  • Jacobsen, N. W., & Isaksson, J. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Metabolomics, 11, 557–564. Retrieved from [Link]

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  • Anderson, E. M., et al. (2019). Establishing lignin structure-upgradeability relationships using quantitative 1H–13C heteronuclear single quantum coherence nuclear magnetic resonance (HSQC-NMR) spectroscopy. Chemical Science, 10(30), 7277-7287. Retrieved from [Link]

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Exploratory

Whitepaper: A Methodological Guide to Characterizing the Receptor Binding Affinity of N,O-Dimethyltyrosine

An in-depth technical guide or whitepaper on the core. Abstract: This technical guide provides a comprehensive framework for the systematic evaluation of N,O-Dimethyltyrosine's (NODM-Tyr) effects on receptor binding affi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide or whitepaper on the core.

Abstract: This technical guide provides a comprehensive framework for the systematic evaluation of N,O-Dimethyltyrosine's (NODM-Tyr) effects on receptor binding affinity. While specific binding data for this modified amino acid is not extensively documented in public literature, its structural similarity to endogenous neurotransmitters and neuromodulators suggests a potential for interaction with various receptor systems. This document outlines the theoretical considerations, experimental design, detailed protocols, and data interpretation necessary to elucidate the binding profile of NODM-Tyr. We present a robust, self-validating methodological approach intended for researchers in pharmacology, neuroscience, and drug development to rigorously assess the compound's receptor interaction landscape.

Introduction: The Rationale for Investigating N,O-Dimethyltyrosine

N,O-Dimethyltyrosine is a derivative of the amino acid L-tyrosine, a critical precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. The addition of methyl groups at the nitrogen (N) and oxygen (O) positions can dramatically alter the molecule's physicochemical properties, including its lipophilicity, charge distribution, and conformational flexibility. These modifications can, in turn, influence its ability to cross the blood-brain barrier and its affinity for various receptor targets.

Understanding the receptor binding profile of a novel compound like NODM-Tyr is a cornerstone of drug discovery and chemical biology. It allows us to:

  • Identify primary molecular targets.

  • Predict potential therapeutic applications.

  • Anticipate off-target effects and potential toxicity.

  • Establish structure-activity relationships (SAR) to guide further chemical optimization.

This guide provides the strategic and technical framework for conducting a thorough investigation into NODM-Tyr's receptor binding characteristics.

Theoretical Framework and Target Selection

The structure of NODM-Tyr, featuring a tyrosine backbone, suggests several plausible receptor families as primary targets for investigation. The selection of an initial screening panel is a critical step, guided by structural analogy to known endogenous ligands.

  • Dopaminergic & Adrenergic Receptors: Given that L-tyrosine is the metabolic precursor to dopamine and norepinephrine, the dopamine (D1-D5) and adrenergic (α1, α2, β1-β3) receptors are high-priority targets. Methylation could mimic or block the interactions of the endogenous ligands.

  • Opioid Receptors: Tyrosine is a key component of endogenous opioid peptides (e.g., enkephalins). The N-terminal tyrosine residue is often crucial for binding to mu (μ), delta (δ), and kappa (κ) opioid receptors. The N-methylation of NODM-Tyr is a feature shared with some synthetic opioids, making this receptor family a compelling area of investigation.

  • Trace Amine-Associated Receptors (TAARs): These receptors bind to various endogenous amines. The structure of NODM-Tyr makes it a candidate ligand for TAARs, particularly TAAR1, which is involved in modulating monoaminergic systems.

The initial screening should therefore prioritize a panel of these receptors to cast a wide yet rational net.

Experimental Design: The Competitive Binding Assay

To determine the binding affinity of an unlabeled compound ("cold ligand") like NODM-Tyr, the most common and robust method is the competitive radioligand binding assay. This technique measures the ability of NODM-Tyr to compete with a high-affinity radiolabeled ligand ("hot ligand") for binding to a specific receptor.

The core principle is that as the concentration of NODM-Tyr increases, it will displace the radioligand, leading to a decrease in the measured radioactivity bound to the receptor preparation. This relationship allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Below is a conceptual workflow for this process.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Membrane Receptor Source (e.g., Cell Membranes, Recombinant Protein) Incubate Incubate Components: Receptor + Radioligand + Varying [NODM-Tyr] Membrane->Incubate Radio Radioligand ('Hot') (Known High Affinity) Radio->Incubate NODMTyr Test Compound ('Cold') (N,O-Dimethyltyrosine) NODMTyr->Incubate Separate Separate Bound from Free (Rapid Filtration) Incubate->Separate At Equilibrium Measure Quantify Bound Radioactivity (Scintillation Counting) Separate->Measure Plot Plot: % Inhibition vs. log[NODM-Tyr] Measure->Plot Fit Non-linear Regression (Sigmoidal Curve Fit) Plot->Fit Calculate Calculate IC50 & Ki Fit->Calculate

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocol: Competition Binding Assay

This protocol provides a generalized procedure. Crucially, it must be optimized for each specific receptor-radioligand pair , particularly regarding buffer composition, incubation time, and temperature.

4.1. Materials & Reagents

  • Receptor Source: Commercially available cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing the human μ-opioid receptor).

  • Radioligand: A high-affinity, tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (e.g., [³H]-DAMGO for the μ-opioid receptor).

  • Test Compound: N,O-Dimethyltyrosine stock solution (e.g., 10 mM in DMSO).

  • Assay Buffer: Buffer composition is critical. A typical buffer is 50 mM Tris-HCl, pH 7.4, with additives like MgCl₂ or protease inhibitors as required for receptor stability and function.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: A cell harvester with glass fiber filtermats (e.g., Whatman GF/B).

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

4.2. Step-by-Step Procedure

  • Prepare Serial Dilutions of NODM-Tyr: Create a series of 10-12 concentrations of NODM-Tyr in assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁴ M. Also prepare a vehicle control (e.g., DMSO at the same final concentration).

  • Set Up Assay Tubes/Plates: For each concentration, prepare tubes in triplicate.

    • Total Binding: Receptor + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Receptor + Radioligand + a high concentration of a known, unlabeled standard ligand (e.g., 10 µM Naloxone for the μ-opioid receptor). This determines the amount of radioligand that binds to non-receptor components.

    • Competition Binding: Receptor + Radioligand + corresponding dilution of NODM-Tyr.

  • Assay Incubation:

    • To each tube, add 50 µL of the appropriate solution (Vehicle, NSB standard, or NODM-Tyr dilution).

    • Add 50 µL of radioligand diluted in assay buffer to a final concentration near its dissociation constant (Kd).

    • Initiate the reaction by adding 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • Incubate at a defined temperature (e.g., 25°C) for a specific time (e.g., 60 minutes) to reach binding equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the reaction by vacuum filtering the contents of each tube through the glass fiber filtermat using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Immediately wash the filters three times with 3-4 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow vials to sit for several hours (for chemical equilibration).

    • Quantify the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The raw data (CPM) must be processed to determine the affinity (Ki) of NODM-Tyr.

5.1. Calculating Specific Binding First, calculate the specific binding for each concentration: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

5.2. Generating the Competition Curve Next, express the specific binding at each NODM-Tyr concentration as a percentage of the maximum specific binding (where no competitor is present): % Inhibition = 100 * (1 - (Specific Binding at [NODM-Tyr] / Maximum Specific Binding))

Plot % Inhibition (Y-axis) versus the logarithm of the molar concentration of NODM-Tyr (X-axis). This should yield a sigmoidal dose-response curve.

5.3. Determining IC50 and Ki Using a non-linear regression software (e.g., GraphPad Prism), fit the data to a "log(inhibitor) vs. response -- Variable slope" model. This will yield the IC50 value, which is the concentration of NODM-Tyr required to inhibit 50% of the specific radioligand binding.

The IC50 is dependent on the experimental conditions. To obtain a true measure of affinity, the Ki (inhibitory constant) is calculated using the Cheng-Prusoff equation.

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).

The diagram below illustrates the relationship between these parameters.

G cluster_data Experimental Data & Curve Fitting cluster_constants Known Constants cluster_calc Final Calculation RawCPM Raw CPM Data PercentInhibition Calculate % Inhibition RawCPM->PercentInhibition CurveFit Non-linear Regression (Sigmoidal Fit) PercentInhibition->CurveFit IC50 Result: IC50 Value CurveFit->IC50 ChengPrusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->ChengPrusoff L [Radioligand] Used in Assay L->ChengPrusoff Kd Kd of Radioligand (from Saturation Assay) Kd->ChengPrusoff Ki_Value Final Result: Ki (Affinity of NODM-Tyr) ChengPrusoff->Ki_Value

Caption: Logical flow from raw data to the final Ki value.

5.4. Interpreting the Data The Ki value represents the affinity of the competing ligand (NODM-Tyr) for the receptor. A lower Ki value indicates a higher binding affinity. By screening NODM-Tyr against a panel of receptors, a quantitative profile of its binding selectivity can be established.

Hypothetical Data Summary:

Receptor Target Radioligand Ki of NODM-Tyr (nM) Interpretation
Mu-Opioid (MOP) [³H]-DAMGO 50 ± 8 Moderate Affinity
Delta-Opioid (DOP) [³H]-DPDPE 850 ± 120 Low Affinity
Dopamine D2 [³H]-Spiperone > 10,000 Negligible Affinity

| TAAR1 | [³H]-RO5256390 | 250 ± 45 | Moderate Affinity |

This table provides a clear, comparative summary of the compound's binding profile, immediately highlighting its primary targets and selectivity.

Conclusion and Future Directions

This guide provides a foundational methodology for characterizing the receptor binding affinity of N,O-Dimethyltyrosine. A systematic competitive binding assay campaign against a panel of structurally relevant receptors is the essential first step in understanding its pharmacological potential.

A calculated Ki value, however, only describes affinity; it does not reveal the functional consequence of binding. The subsequent critical step is to perform functional assays (e.g., cAMP assays for G-protein coupled receptors, or calcium flux assays) to determine whether NODM-Tyr acts as an agonist, antagonist, or inverse agonist at the receptors for which it shows significant affinity. This combination of binding and functional data will provide a complete pharmacological profile, paving the way for further preclinical development.

References

  • Title: Cheng-Prusoff equation Source: Wikipedia URL: [Link]

  • Title: Ki, IC50, and EC50: A Quick Guide Source: Bitesize Bio URL: [Link]

Protocols & Analytical Methods

Method

Guide to the Mass Spectrometric Identification of N,O-Dimethyltyrosine in Proteins

An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The incorporation of non-canonical amino acids into peptides and proteins is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern drug discovery and chemical biology. N,O-Dimethyltyrosine, a derivative of tyrosine, is of significant interest for its ability to modulate the pharmacological properties of bioactive peptides, such as synthetic opioids, by altering their conformation and receptor affinity.[1][2][3] Accurate and robust methods for the identification and localization of this modification within a protein sequence are therefore critical. This guide provides a comprehensive, field-tested protocol for the identification of N,O-Dimethyltyrosine-containing peptides using a standard bottom-up proteomics workflow centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the rationale behind each experimental step, from sample preparation to data interpretation, and provide key diagnostic spectral features to ensure confident identification.

Introduction: The Significance of N,O-Dimethyltyrosine

Post-translational modifications (PTMs) dramatically expand the functional diversity of the proteome.[4] While many PTMs are enzymatic and endogenous, the intentional incorporation of modified amino acids like N,O-Dimethyltyrosine represents a powerful strategy in therapeutic peptide engineering.[5] The addition of two methyl groups—one on the alpha-amino group (N-methylation) and one on the phenolic hydroxyl group (O-methylation)—imparts distinct physicochemical properties. These changes can enhance metabolic stability, increase receptor potency, and fine-tune selectivity, making it a valuable modification in the development of novel therapeutics.[3]

Identifying this specific modification requires a specialized approach. Unlike canonical amino acids, it is not directly encoded by the genome and must be defined as a variable modification during mass spectrometry data analysis. The success of any proteomics experiment hinges on a robust analytical workflow, from meticulous sample preparation to precise data interrogation. This document serves as a practical guide to navigate this process.

Principle of the Method

The definitive identification of N,O-Dimethyltyrosine in a protein is achieved through a bottom-up proteomics strategy.[6] The core principle involves the enzymatic digestion of the target protein into a complex mixture of smaller peptides.[7] This peptide mixture is then separated using high-performance liquid chromatography (HPLC) and introduced directly into a high-resolution mass spectrometer.[8]

The mass spectrometer performs two key functions:

  • MS1 Scan: It measures the mass-to-charge ratio (m/z) of the intact peptide ions eluting from the HPLC. Peptides containing N,O-Dimethyltyrosine will exhibit a characteristic mass shift compared to their unmodified counterparts.

  • MS/MS Scan (Tandem MS): The instrument selects specific peptide ions (precursors), fragments them, and measures the m/z of the resulting fragment ions.[9] The fragmentation pattern provides sequence information, allowing for the precise localization of the modification within the peptide.[10]

By searching these fragmentation spectra against a protein sequence database with the N,O-Dimethyltyrosine modification specified, one can confidently identify the modified peptide and protein.[11]

Key Spectral Information for N,O-Dimethyltyrosine

Confident identification relies on understanding the precise mass changes imparted by the modification. A standard tyrosine residue is modified by the addition of two methyl groups and the loss of two protons (one from the N-terminus amine and one from the O-linked hydroxyl group).

The resulting mass shift is a critical parameter for the database search.

AnalyteMolecular FormulaMonoisotopic Mass (Da)
Tyrosine (Y)C₉H₁₁NO₃181.0739
N,O-Dimethyltyrosine C₁₁H₁₅NO₃209.1052 [12]
Mass Shift (Δ) C₂H₄ +28.0313

Beyond the precursor mass shift, a key diagnostic feature in the MS/MS spectrum is the modified immonium ion. Immonium ions are small, amino acid-specific fragments that help confirm the presence of a particular residue in a peptide.

Amino AcidImmonium Ion (m/z)
Tyrosine (Y)136.0762
N,O-Dimethyltyrosine 162.0916

The presence of a peak at m/z 162.0916 in the MS/MS spectrum is a strong indicator of a peptide containing N,O-Dimethyltyrosine.

Detailed Experimental Protocol

This protocol outlines a complete workflow, from protein sample to data analysis, for identifying N,O-Dimethyltyrosine.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Protein Solubilization & Quantification p2 2. Reduction & Alkylation p1->p2 p3 3. Proteolytic Digestion (Trypsin) p2->p3 p4 4. Peptide Desalting (C18 StageTip) p3->p4 a1 5. RP-HPLC Separation p4->a1 a2 6. ESI-MS/MS Analysis (DDA Mode) a1->a2 d1 7. Database Search (Variable Modification) a2->d1 d2 8. Data Validation & Interpretation d1->d2

Caption: End-to-end workflow for N,O-Dimethyltyrosine identification.

Materials and Reagents
  • Urea, Thiourea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Acetonitrile (ACN), HPLC-grade

  • Formic Acid (FA), MS-grade

  • Trifluoroacetic Acid (TFA)

  • Trypsin, sequencing grade (e.g., Promega)

  • C18 StageTips or ZipTips

  • Purified water, HPLC/MS-grade

Step-by-Step Methodology

1. Protein Solubilization and Quantification

  • Rationale: Ensures the protein is in a solution compatible with downstream processing and allows for accurate enzyme-to-substrate ratios.

  • Protocol:

    • Solubilize the protein sample in a denaturing buffer (e.g., 8 M Urea, 100 mM NH₄HCO₃).

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2. Reduction and Alkylation

  • Rationale: This step irreversibly breaks disulfide bonds, preventing them from reforming and ensuring the protein remains in a linear state, which is essential for complete enzymatic digestion.

  • Protocol:

    • Add DTT to the protein solution to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM.

    • Incubate in the dark at room temperature for 20 minutes.

    • Quench excess IAA by adding DTT to a final concentration of 10 mM.

3. In-Solution Proteolytic Digestion

  • Rationale: Trypsin is a serine protease that cleaves C-terminal to lysine (K) and arginine (R) residues, producing peptides that are typically 5-30 amino acids in length—an ideal size range for LC-MS/MS analysis.[6] Diluting the urea is critical as high concentrations inhibit trypsin activity.

  • Protocol:

    • Dilute the sample with 100 mM NH₄HCO₃ until the urea concentration is below 2 M.

    • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.

4. Peptide Desalting

  • Rationale: Salts and detergents from the preparation buffers can suppress ionization and contaminate the mass spectrometer. A C18 solid-phase extraction step removes these interferences and concentrates the peptides.

  • Protocol:

    • Activate a C18 StageTip with 100% ACN, followed by equilibration with 0.1% TFA in water.

    • Load the acidified peptide sample onto the tip.

    • Wash the tip twice with 0.1% TFA in water to remove salts.

    • Elute the peptides using a solution of 50% ACN / 0.1% FA.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a small volume of 2% ACN / 0.1% FA for LC-MS/MS injection.

5. LC-MS/MS Analysis

  • Rationale: Reversed-phase HPLC separates peptides based on their hydrophobicity before they enter the mass spectrometer, reducing the complexity of the mixture being analyzed at any given time.[7] Data-Dependent Acquisition (DDA) is an efficient method for discovering modifications, as it prioritizes the most abundant ions for fragmentation.[11]

  • Protocol:

    • LC Separation: Load the resuspended peptide sample onto a C18 analytical column. Separate the peptides using a gradient of increasing ACN concentration (e.g., 2% to 40% ACN over 60-120 minutes).

    • MS Acquisition: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Set the acquisition method to DDA (or "Auto MS/MS").

    • MS1 Scan: Acquire full scan spectra over a range of m/z 350–1500.

    • MS/MS Scan: Set the instrument to select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation via Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID). Use a dynamic exclusion window (e.g., 30 seconds) to prevent repeated fragmentation of the same peptide.

Data Analysis and Interpretation

1. Database Searching

  • Rationale: Automated software correlates the experimental MS/MS spectra with theoretical spectra generated from a protein sequence database. Specifying the correct variable modification is essential for success.

  • Protocol:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Select the appropriate protein sequence database (e.g., UniProt Human).

    • Set the search parameters:

      • Enzyme: Trypsin, allowing up to 2 missed cleavages.

      • Precursor Mass Tolerance: 10 ppm.

      • Fragment Mass Tolerance: 0.02 Da (for high-resolution data).

      • Fixed Modification: Carbamidomethyl (C) (+57.0215 Da).

      • Variable Modifications:

        • Oxidation (M) (+15.9949 Da).

        • N,O-Dimethyl (Y) (+28.0313 Da).

2. Manual Validation of MS/MS Spectra

  • Rationale: Automated search results should always be manually inspected to confirm the quality of the peptide-spectrum match (PSM) and ensure confident assignment of the modification site.

  • Key Validation Steps:

    • Examine the Fragment Ion Series: Look for a continuous series of b- and/or y-ions. A high-quality spectrum will have at least 4-5 consecutive ions in a series.

    • Confirm Mass Shifts: All fragment ions (both b- and y-ions) that contain the modified tyrosine residue must show a mass increase of +28.0313 Da. This is the most critical piece of evidence for localizing the modification.

    • Check for Diagnostic Ions: Look for the presence of the N,O-Dimethyltyrosine immonium ion at m/z 162.0916 .

    • Assess Mass Accuracy: Ensure that the measured precursor and fragment ion masses are within the specified tolerance of their theoretical values.

Illustrative Fragmentation Pattern

The diagram below illustrates the expected fragmentation of a hypothetical peptide TEST-Y-ING where Y represents N,O-Dimethyltyrosine. The y-ions containing Y* (y4 to y8) will be shifted by +28.0313 Da.

G cluster_peptide Peptide: T-E-S-T-Y-I-N-G cluster_b b-ions (N-terminus) cluster_y y-ions (C-terminus) p1 T p2 E p1:e->p2:w b1 p2:w->p1:e y7 p3 S p2:e->p3:w b2 p3:w->p2:e y6 p4 T p3:e->p4:w b3 p4:w->p3:e y5 p5 Y p4:e->p5:w b4 p5:w->p4:e y4 p6 I p5:e->p6:w b5 p6:w->p5:e y3 p7 N p6:e->p7:w b6 p7:w->p6:e y2 p8 G p7:e->p8:w b7 p8:w->p7:e y1 b1 b1 b2 b2 b3 b3 b4 b4 b5 b5 b6 b6 b7 b7 y1 y1 y2 y2 y3 y3 y4 y4 y5 y5 y6 y6 y7 y7

Caption: Fragmentation of a peptide with N,O-Dimethyltyrosine (Y*).

Troubleshooting

  • No Modified Peptides Detected:

    • Cause: Incomplete digestion; poor ionization; incorrect mass shift in search parameters.

    • Solution: Verify digestion efficiency on a gel. Check MS calibration. Double-check that the variable modification was set to +28.0313 Da on Tyrosine (Y).

  • Ambiguous Site Localization:

    • Cause: Insufficient fragment ions to distinguish between adjacent potential modification sites.

    • Solution: Manually inspect spectra for site-determining ions. Consider using alternative fragmentation methods like Electron Transfer Dissociation (ETD), which can provide complementary fragmentation information.[13]

  • Low Sequence Coverage:

    • Cause: Low protein starting amount; inefficient desalting.

    • Solution: Increase the amount of protein analyzed. Ensure desalting protocol is performed correctly to maximize peptide recovery.

References

  • Deng, J., Zhang, G., Huang, F. K., & Neubert, T. A. (2015). Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry. Methods in Molecular Biology, 1295, 249–258.
  • Gunning, Y., Watson, A. D., Rigby, N. M., Philo, M., Peazer, J. K., & Kemsley, E. K. (2022). MRM Mass Spectrometry of Peptides Applied to Meat Authentication. JoVE (Journal of Visualized Experiments).
  • Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. Moodle@Units.
  • Deng, J., Zhang, G., Huang, F. K., & Neubert, T. A. (2015). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in Molecular Biology.
  • University of Washington Proteomics Resource (UWPR).
  • Kaur, H., & Laskin, J. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry.
  • Chen, Y., & Chen, S. (2006). Proteomics studies of post-translational modifications in plants. Journal of Experimental Botany.
  • Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of Analytical Toxicology.
  • Trapella, C., et al. (2023). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)
  • Gardner, M. F., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics.
  • National Center for Biotechnology Information (2024). N,O-Dimethyltyrosine. PubChem Compound Summary for CID 7010618. [Link]

  • Varghese, R. S., & Van Eyk, J. E. (2018). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC - PubMed Central. [Link]

  • Zhang, Y., et al. (2013). Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques. PMC - NIH. [Link]

  • Schilling, B., et al. (2003). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry. [Link]

  • University of Leicester. Protein Identification using Mass Spectrometry. University of Leicester Proteomics Facility.
  • Creative Proteomics. (2019). Proteomics Methods for Analysis of Post-Translational Modifications.
  • Trapella, C., et al. (2023). (L)-Monomethyl Tyrosine (Mmt)
  • Gardner, M. F., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. National Institutes of Health. [Link]

  • Gomes, R. A., et al. (2012). Tandem Mass Spectrometry of Peptides. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Advances in proteomics sample preparation and enrichment for phosphorylation and glycosylation analysis. PubMed. [Link]

  • Ballet, S., et al. (2006). New 2',6'-dimethyl-L-tyrosine (Dmt) opioid peptidomimetics based on the Aba-Gly scaffold. Development of unique mu-opioid receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Silva, A., et al. (2013). Post-translational Modifications and Mass Spectrometry Detection.

Sources

Application

Application Notes & Protocols: Strategic Incorporation of N,O-Dimethyltyrosine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Challenge of N,O-Dimethyltyrosine N,O-Dimethyltyrosine (Tyr(Me)₂) is a non-canonical amino acid that offers unique properties for p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of N,O-Dimethyltyrosine

N,O-Dimethyltyrosine (Tyr(Me)₂) is a non-canonical amino acid that offers unique properties for peptide drug design, including enhanced enzymatic stability and constrained conformational states.[1][2] Its structure, however, presents a distinct set of challenges for solid-phase peptide synthesis (SPPS). The permanent O-methylation of the phenolic hydroxyl group simplifies side-chain protection strategy, as it is stable throughout standard synthesis and cleavage conditions. The primary difficulty arises from the Nα-methyl group, a secondary amine that introduces significant steric hindrance and reduced nucleophilicity, thereby complicating the crucial peptide bond formation step.[3][4]

This guide provides a comprehensive overview of field-proven strategies, detailed protocols, and the causal logic behind experimental choices for the successful incorporation of N,O-Dimethyltyrosine into peptide sequences using both Fmoc and Boc strategies.

Core Principles: Overcoming Steric Hindrance

The incorporation of N-methylated amino acids necessitates a departure from standard SPPS protocols. The sluggish kinetics of the coupling reaction is the central problem to be overcome. Key strategic adjustments include:

  • Selection of a High-Potency Coupling Reagent: Standard carbodiimide-based activators (like DCC) or even common aminium/uronium salts like HBTU are often inefficient for coupling sterically hindered N-methylated residues.[3] More potent activating agents are required to drive the reaction to completion.

  • Extended Reaction Times: Due to the lower reactivity of the Nα-methyl amine, coupling times must be significantly extended compared to standard amino acids.

  • Specialized Monitoring: The free Nα-methyl amine does not yield a positive result with the standard Kaiser (ninhydrin) test. Therefore, alternative in-process controls are mandatory to confirm the completion of both the deprotection and coupling steps.[3]

Nα-Protecting Group Strategy: Fmoc vs. Boc

Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) strategies can be successfully employed for peptides containing N,O-Dimethyltyrosine. The choice largely depends on the overall synthetic scheme and the nature of other amino acids in the sequence.

  • Fmoc Strategy: This is the most common approach, offering orthogonal protection where the base-labile Fmoc group is removed at each cycle, while acid-labile side-chain protecting groups on other residues are removed during the final cleavage.[5] Given the stability of the O-methyl group on Tyr(Me)₂, no side-chain protection is needed for this residue. The primary building block required is Fmoc-N(Me)Tyr(Me)-OH .

  • Boc Strategy: In this scheme, the acid-labile Boc group is used for temporary Nα-protection and is removed with a moderate acid like trifluoroacetic acid (TFA).[6] The O-methyl group remains stable. The required building block is Boc-N(Me)Tyr(Me)-OH .

The synthesis of these protected monomers, while not commercially ubiquitous, can be achieved through established methods of N-methylation of the corresponding O-methyltyrosine precursor followed by Nα-protection.[7]

Experimental Workflows and Protocols

Diagram: General Workflow for Incorporating Fmoc-N(Me)Tyr(Me)-OH

cluster_Resin Peptide-Resin cluster_Activation Activation cluster_Coupling Coupling cluster_Deprotection Next Cycle Resin_Start H₂N-Peptide-Resin (Free N-terminus) Coupling_Step Add Activated AA to Resin Couple for 2-4 hours Resin_Start->Coupling_Step AA Fmoc-N(Me)Tyr(Me)-OH Activated_AA Activated Fmoc-N(Me)Tyr(Me)-O-Ester AA->Activated_AA in DMF/NMP Reagent High-Potency Coupling Reagent (e.g., HATU) + Base (e.g., DIEA) Reagent->Activated_AA Activated_AA->Coupling_Step Wash_1 Wash (DMF/DCM) Coupling_Step->Wash_1 Monitoring Bromophenol Blue Test (Negative = Blue/Green) (Positive = Yellow) Wash_1->Monitoring Recouple Recouple if necessary Monitoring->Recouple Incomplete Fmoc_Peptide Fmoc-N(Me)Tyr(Me)-Peptide-Resin Monitoring->Fmoc_Peptide Complete Recouple->Coupling_Step Deprotection 20% Piperidine in DMF Fmoc_Peptide->Deprotection Next_Cycle_Resin H₂N(Me)Tyr(Me)-Peptide-Resin Deprotection->Next_Cycle_Resin

Caption: Workflow for the solid-phase coupling of Fmoc-N(Me)Tyr(Me)-OH.

Protocol 1: HATU-Mediated Coupling of Fmoc-N(Me)Tyr(Me)-OH

This protocol is highly recommended for achieving efficient coupling of N-methylated amino acids.[3][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a potent coupling reagent that forms a highly reactive OAt-ester, which is effective in overcoming steric barriers.

Materials:

  • Fmoc-deprotected peptide-resin (1 equivalent)

  • Fmoc-N(Me)Tyr(Me)-OH (4 equivalents)

  • HATU (3.9-4.0 equivalents)

  • N,N-Diisopropylethylamine (DIEA) or Collidine (8 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Bromophenol Blue monitoring solution (250 mg in 50 mL DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30-60 minutes. Drain the solvent.

  • Activation Solution: In a separate vessel, dissolve Fmoc-N(Me)Tyr(Me)-OH (4 eq.) and HATU (3.9 eq.) in DMF or NMP.

  • Base Addition: Add DIEA or Collidine (8 eq.) to the activation solution. Allow the solution to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction: Add the activation solution to the prepared resin. Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences (e.g., coupling to another N-methylated residue), extend the coupling time to 4 hours or perform the reaction at a slightly elevated temperature (35-40°C).[9]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (2-3 times).

  • Monitoring for Completion:

    • Take a small sample of the washed resin beads.

    • Wash the beads with methanol.

    • Add a few drops of the Bromophenol Blue test solution.

    • Interpretation: A blue or green color indicates the presence of unreacted secondary amine (incomplete coupling). A yellow color indicates a complete reaction.[3]

  • Recoupling (if necessary): If the test is positive (blue/green), repeat steps 2-6. A double coupling is often a prudent measure for N-methylated residues to ensure maximum yield.

  • Capping (Optional but Recommended): After a successful coupling, any remaining unreacted amines can be capped by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes to prevent the formation of deletion sequences.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the success of incorporating N,O-Dimethyltyrosine.[8] The table below summarizes the properties and recommendations for various high-activity reagents.

Coupling ReagentActive Ester FormedRecommended BaseKey Advantages & Considerations
HATU OAt-EsterDIEA, Collidine, NMMHighly Recommended. Very efficient for sterically hindered and N-methylated amino acids due to the anchimeric assistance of the pyridine nitrogen in HOAt.
HCTU O-6-ClBt-EsterDIEA, CollidineGenerally less effective than HATU for N-methylated residues but more potent than HBTU.[3]
PyBOP/HOAt OAt-EsterDIEA, NMMA phosphonium salt-based alternative to HATU. Very effective for N-methyl amino acids.[2][10]
PyAOP OAt-EsterDIEA, NMMSimilar to PyBOP but often shows even higher reactivity. Excellent for difficult couplings.[10]
TOTT Thiouronium SaltDIEA, NMMShows good results for methylated amino acids, comparable to HATU, with reports of lower racemization.[8]
COMU Oxyma-EsterDIEA, CollidineA modern, safer alternative to HATU (OxymaPure is not explosive like HOAt). Shows coupling efficiency comparable to HATU.[8]

Potential Side Reactions and Mitigation Strategies

While the primary challenge is incomplete coupling, other side reactions can occur, particularly during the final cleavage step.

  • Diketopiperazine (DKP) Formation: If N,O-Dimethyltyrosine is the second residue from the C-terminus, the deprotected N-methyl amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[10][11]

    • Mitigation: Use a sterically hindered resin, such as 2-Chlorotrityl chloride (2-CTC) resin, which positions the peptide chain further from the reactive linker backbone.[11]

  • Peptide Backbone Fragmentation: During strong acid cleavage (TFA), fragmentation can sometimes be observed at the peptide bond between two consecutive N-methylated amino acids.[2]

    • Mitigation: Minimize the cleavage time to what is necessary for complete removal of protecting groups. A typical time is 2-3 hours.

Final Cleavage and Deprotection

The O-methyl group of N,O-Dimethyltyrosine is stable to standard TFA cleavage conditions. Therefore, no special scavengers are required for this specific residue. The choice of cleavage cocktail depends on the other amino acids present in the sequence.[12]

Diagram: Cleavage Cocktail Selection Logic

Start Peptide-Resin Ready for Cleavage Check_Sensitive Does the peptide contain Trp, Cys, or Met? Start->Check_Sensitive Cocktail_B Use Reagent B: TFA/TIS/H₂O/Phenol (90:5:5:2) Check_Sensitive->Cocktail_B No Cocktail_K Use Reagent K: TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) Check_Sensitive->Cocktail_K Yes No_Sensitive No Yes_Sensitive Yes Final_Peptide Crude Peptide Precipitation (Cold Diethyl Ether) Cocktail_B->Final_Peptide Cleave 2-3 hrs Cocktail_K->Final_Peptide Cleave 2-3 hrs

Caption: Decision workflow for selecting an appropriate final cleavage cocktail.

Protocol 2: Global Deprotection and Cleavage from Resin

Materials:

  • Dry, protected peptide-resin

  • Reagent B (Standard): 90% TFA, 5% Water, 5% Triisopropylsilane (TIS).[1]

  • Reagent K (For sensitive residues): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT).[1]

  • Ice-cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage: Add the appropriate cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the suspension at room temperature for 2-3 hours.

  • Peptide Collection: Filter the resin and collect the filtrate. Wash the resin 2-3 times with a small volume of fresh TFA, and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether with gentle stirring. A white precipitate of the crude peptide should form.

  • Isolation: Allow the peptide to precipitate fully at -20°C for at least 1 hour. Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether 1-2 more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by HPLC.

Conclusion

The successful incorporation of N,O-Dimethyltyrosine is an achievable goal that hinges on recognizing and addressing the steric hindrance posed by the Nα-methyl group. By employing high-potency coupling reagents like HATU, extending reaction times, and using appropriate monitoring techniques such as the Bromophenol Blue test, researchers can effectively synthesize peptides containing this valuable non-canonical amino acid. Careful selection of resin and cleavage conditions will further mitigate potential side reactions, ensuring a high-quality crude product ready for final purification and downstream applications in drug discovery and development.

References

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Rapid Synthesis of Boc-2′,6′- dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]

  • Salvadori, S., et al. (2012). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Molecules, 17(10), 11856-11871. Retrieved from [Link]

  • Muttenthaler, M., et al. (2010). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 15(7), 4675-4694. Retrieved from [Link]

  • Prezzolindo, G., et al. (2021). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky 'Forced-Traceless' Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 26(23), 7175. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters, 6(11), 1108-1113. Retrieved from [Link]

  • ChemRxiv. (2025, March 18). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]

  • Katritzky, A. R., et al. (1998). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 63(19), 6605-6611. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Aldrich, L. N., et al. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Retrieved from [Link]

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  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Reddit. (n.d.). HATU/PyBOP coupling procedure question. Retrieved from [Link]

  • Muttenthaler, M., et al. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 16(10), 555-568. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

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Method

Application Notes and Protocols for Cell-Based Assays of Peptides Containing N,O-Dimethyltyrosine

Introduction: The Rationale for N,O-Dimethyltyrosine in Peptide Therapeutics In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids is a key strategy to enhance therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for N,O-Dimethyltyrosine in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids is a key strategy to enhance therapeutic potential. Peptides composed of naturally occurring amino acids often suffer from limitations such as poor metabolic stability and low cell permeability.[1][2] The modification of amino acid side chains and the peptide backbone can overcome these hurdles. N,O-Dimethyltyrosine is a synthetically modified amino acid that offers a dual approach to improving peptide properties. The methylation of the phenolic hydroxyl group (O-methylation) can prevent enzymatic degradation and alter receptor interactions, while methylation of the alpha-amino group (N-methylation) can increase cell permeability by reducing the polar surface area and promoting a more membrane-friendly conformation.[1][2][3] This application note provides a comprehensive guide to designing and implementing cell-based assays for peptides containing this unique modification, focusing on receptor binding, functional activity, and cytotoxicity.

Part 1: Receptor Binding Assays

Receptor binding assays are fundamental to characterizing the interaction of a peptide ligand with its cellular target. These assays quantify the affinity of the peptide for its receptor.

Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare cell membranes expressing the target receptor incubation Incubate membranes with radioligand and varying concentrations of N,O-Dimethyltyrosine peptide prep_cells->incubation prep_ligand Prepare radiolabeled and unlabeled ligands prep_ligand->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification competition_curve Generate a competition binding curve quantification->competition_curve ic50_ki Determine IC50 and Ki values competition_curve->ic50_ki

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a peptide containing N,O-Dimethyltyrosine for its target receptor.

Materials:

  • Cells or cell membranes expressing the receptor of interest

  • Radiolabeled ligand with known affinity for the receptor

  • Unlabeled N,O-Dimethyltyrosine-containing peptide

  • Binding buffer (specific to the receptor system)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Preparation:

    • Prepare cell membranes from cells overexpressing the target receptor.

    • Perform a protein concentration assay (e.g., BCA assay) to determine the membrane protein concentration.[4]

    • Dilute the N,O-Dimethyltyrosine peptide to a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled N,O-Dimethyltyrosine peptide to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard ligand).

    • Add the cell membranes to each well to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature and for a duration determined by the binding kinetics of the radioligand.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the N,O-Dimethyltyrosine peptide concentration.

    • Determine the IC50 value (the concentration of peptide that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Considerations for N,O-Dimethyltyrosine Peptides:
  • Solubility: N-methylation can alter the solubility of peptides. Ensure the peptide is fully dissolved in the binding buffer. The use of a small percentage of DMSO may be necessary.[5]

  • Non-specific Binding: The increased lipophilicity from the methyl groups may lead to higher non-specific binding. It is crucial to optimize the assay conditions (e.g., buffer composition, inclusion of detergents like BSA) to minimize this.

  • Conformational Rigidity: The N-methylation can introduce conformational constraints. This may lead to a higher affinity for the receptor compared to the non-methylated counterpart.

Part 2: Functional Assays

Functional assays measure the biological response elicited by the peptide upon binding to its receptor. For G-protein coupled receptors (GPCRs), common functional assays include measuring changes in second messenger levels, such as cyclic AMP (cAMP) and intracellular calcium.[6]

A. cAMP Accumulation Assay

Many GPCRs signal through the modulation of adenylyl cyclase activity, leading to changes in intracellular cAMP levels.

Workflow for a HTRF-Based cAMP Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cells expressing the target GPCR in a 96-well plate starve_cells Starve cells to reduce basal cAMP levels seed_cells->starve_cells stimulate_cells Stimulate cells with varying concentrations of the N,O-Dimethyltyrosine peptide starve_cells->stimulate_cells lyse_cells Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) stimulate_cells->lyse_cells incubation Incubate to allow for reagent binding lyse_cells->incubation read_plate Read the plate on an HTRF-compatible reader incubation->read_plate dose_response Generate a dose-response curve and determine EC50 read_plate->dose_response

Caption: Workflow for a Homogeneous Time-Resolved FRET (HTRF) cAMP assay.

Protocol: HTRF cAMP Assay

Objective: To determine the potency (EC50) of an N,O-Dimethyltyrosine-containing peptide in stimulating or inhibiting cAMP production.

Materials:

  • Cells expressing the target GPCR

  • Cell culture medium and serum

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • N,O-Dimethyltyrosine-containing peptide

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Seed cells in a 96-well plate and grow to the desired confluency.

    • On the day of the assay, remove the culture medium and replace it with serum-free medium for a starvation period.

  • Cell Stimulation:

    • Prepare serial dilutions of the N,O-Dimethyltyrosine peptide in stimulation buffer.

    • Add the peptide dilutions to the cells and incubate for a specified time at 37°C. For Gi-coupled receptors, co-stimulation with forskolin is required to measure the inhibition of cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the lysis buffer from the HTRF kit.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to the lysate.

    • Incubate as per the manufacturer's instructions to allow for the competitive binding of native cAMP and cAMP-d2 to the anti-cAMP-cryptate.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.

    • Calculate the HTRF ratio and plot it against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

B. Calcium Flux Assay

GPCRs coupled to Gq proteins signal through the release of intracellular calcium.

Protocol: Fluo-4 Calcium Flux Assay

Objective: To measure the ability of an N,O-Dimethyltyrosine-containing peptide to induce intracellular calcium mobilization.

Materials:

  • Cells expressing the target Gq-coupled GPCR

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • N,O-Dimethyltyrosine-containing peptide

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed cells in a black-walled, clear-bottom 96-well plate.

    • Prepare a Fluo-4 AM loading solution containing Pluronic F-127 in assay buffer.

    • Remove the culture medium and add the Fluo-4 AM loading solution to the cells.

    • Incubate the plate at 37°C to allow for dye uptake.

    • Wash the cells with assay buffer to remove excess dye.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for Fluo-4.

    • Establish a stable baseline fluorescence reading.

    • Inject the N,O-Dimethyltyrosine peptide at various concentrations into the wells.

    • Continue to record the fluorescence signal to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF or the ratio of peak to baseline fluorescence against the logarithm of the peptide concentration.

    • Determine the EC50 from the resulting dose-response curve.

Considerations for N,O-Dimethyltyrosine Peptides in Functional Assays:
  • Potency and Efficacy: The conformational constraints imposed by N,O-dimethylation can significantly impact the peptide's ability to induce the receptor's active conformation, potentially leading to changes in both potency (EC50) and efficacy (Emax).[6]

  • Biased Agonism: The modification could lead to biased agonism, where the peptide preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin pathway). Further assays would be needed to investigate this.

  • Cell Permeability: For intracellular targets, the enhanced permeability of N-methylated peptides could lead to a more potent response compared to their unmodified counterparts.[7][8]

Part 3: Cell Viability and Cytotoxicity Assays

It is crucial to assess whether a modified peptide exhibits any cytotoxic effects. The MTT assay is a common method to evaluate cell viability.[9]

Protocol: MTT Cell Viability Assay

Objective: To determine the effect of an N,O-Dimethyltyrosine-containing peptide on cell viability.

Materials:

  • Target cells (e.g., a cancer cell line or a normal cell line)

  • Cell culture medium

  • N,O-Dimethyltyrosine-containing peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment:

    • Treat the cells with a range of concentrations of the N,O-Dimethyltyrosine peptide.

    • Include untreated control wells and wells with a vehicle control (if the peptide is dissolved in a solvent like DMSO).

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the peptide concentration to determine the IC50 (the concentration that reduces cell viability by 50%).

Considerations for N,O-Dimethyltyrosine Peptides in Cytotoxicity Assays:
  • Mechanism of Cytotoxicity: If cytotoxicity is observed, it may be due to on-target effects (if the receptor is involved in cell survival) or off-target effects. The increased lipophilicity of the modified peptide could potentially lead to membrane disruption at high concentrations.

  • Comparison with Unmodified Peptide: It is essential to compare the cytotoxicity of the N,O-Dimethyltyrosine peptide with its unmodified counterpart to understand the contribution of the modification to any observed toxicity.

Summary of Key Assay Parameters and Expected Outcomes

Assay Type Key Parameters Measured Potential Impact of N,O-Dimethyltyrosine
Receptor Binding Ki, IC50Increased affinity due to conformational constraint.
cAMP Functional Assay EC50, EmaxAltered potency and/or efficacy; potential for biased agonism.
Calcium Flux Assay EC50, EmaxAltered potency and/or efficacy in activating Gq-coupled pathways.
Cell Viability (MTT) IC50Potential for increased cytotoxicity at high concentrations due to membrane interactions.

Conclusion

The incorporation of N,O-Dimethyltyrosine into peptides is a promising strategy for enhancing their therapeutic properties. A thorough characterization using a panel of cell-based assays is essential to understand the impact of this modification on receptor binding, functional activity, and potential cytotoxicity. The protocols and considerations outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to evaluate the potential of their N,O-Dimethyltyrosine-containing peptide candidates.

References

  • Guida, L., et al. (2022). (L)-Monomethyl Tyrosine (Mmt): New Synthetic Strategy via Bulky ‘Forced-Traceless’ Regioselective Pd-Catalyzed C(sp2)–H Activation. Molecules, 27(21), 7219. Available from: [Link]

  • Bdeir, S., et al. (2024). Advancing Bioconjugated Quantum Dots with Click Chemistry and Artificial Intelligence to Image and Treat Glioblastoma. International Journal of Molecular Sciences, 25(3), 1735. Available from: [Link]

  • Moghadam, M. F., et al. (2015). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Journal of Medical Signals and Sensors, 5(4), 257. Available from: [Link]

  • DroMavidi, R., et al. (2024). Development of a peptide-based lateral flow assay for the detection of the cancer biomarker Mdm2. Sensors and Diagnostics. Available from: [Link]

  • Li, W., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Molecules, 26(11), 3249. Available from: [Link]

  • Zhang, C., & Li, X. (2021). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chinese Chemical Letters, 32(11), 3329-3341. Available from: [Link]

  • Gessulat, S., et al. (2022). A Systematic Evaluation of Semispecific Peptide Search Parameter Enables Identification of Previously Undescribed N-Terminal Peptides and Conserved Proteolytic Processing in Cancer Cell Lines. Cancers, 14(15), 3624. Available from: [Link]

  • ResearchGate. (n.d.). Rapid Synthesis of Boc-2′,6′-dimethyl- l -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. Available from: [Link]

  • Eudes, F., et al. (2015). Dimethyl tyrosine conjugated peptide prevents oxidative damage and death of triticale and wheat microspores. Plant Cell, Tissue and Organ Culture (PCTOC), 122(2), 433-442. Available from: [Link]

  • Balboni, G., et al. (2011). Role of 2′,6′-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. Molecules, 16(9), 7802-7812. Available from: [Link]

  • Haberman, V. A. (n.d.). Peptide Cell Permeability. Bowers Lab. Available from: [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Available from: [Link]

  • AMS Dottorato. (n.d.). CHIMICA. Available from: [Link]

  • ResearchGate. (n.d.). Conformational analysis of the tyrosine dipeptide analogue in the gas phase and in aqueous solution by a density functional/continuum solvent model. Available from: [Link]

  • Selvam, B., et al. (2016). The nociceptin receptor (NOPR) and its interaction with clinically important agonist molecules: a membrane molecular dynamics simulation study. RSC Advances, 6(103), 101297-101309. Available from: [Link]

  • DiscoveRx. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Available from: [Link]

  • Kumar, S., et al. (2022). Molecular Integrative Study on Inhibitory Effects of Pentapeptides on Polymerization and Cell Toxicity of Amyloid-β Peptide (1–42). International Journal of Molecular Sciences, 23(15), 8567. Available from: [Link]

  • ACS Publications. (2023). Molecular Recognition of Tyrosine-Containing Polypeptides with Pseudopeptidic Cages Unraveled by Fluorescence and NMR Spectroscopies. Bioconjugate Chemistry. Available from: [Link]

  • Illuminati, D. (2022). Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues. sfera - Unife. Available from: [Link]

  • Chemical Communications. (n.d.). Dearomatization–rearomatization strategy of tyrosine for peptide/protein modification through thiol-addition reactions. Available from: [Link]

  • Stoyanov, S., et al. (2022). Synthesis, Characterization and Biological Investigation of New N-Modified Spinorphin Analogs. Molecules, 27(19), 6653. Available from: [Link]

  • Liu, Y., & Schubert, D. (1997). Cytotoxic amyloid peptides inhibit cellular 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction by enhancing MTT formazan exocytosis. Journal of Neurochemistry, 69(6), 2285-2293. Available from: [Link]

  • Basu, G., et al. (2012). Activity assay of epidermal growth factor receptor tyrosine kinase inhibitors in triple-negative breast cancer cells using peptide-conjugated magnetic beads. Assay and Drug Development Technologies, 10(5), 449-457. Available from: [Link]

  • Ruzza, C., et al. (2023). Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. ACS Medicinal Chemistry Letters, 14(12), 1801-1808. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing N,O-Dimethyltyrosine-Containing Peptides

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling N,O-Dimethyltyrosine-containing peptides. This guide is designed to provide you, as a senior ap...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling N,O-Dimethyltyrosine-containing peptides. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to navigate the challenges associated with the aggregation of these modified peptides. Our goal is to equip you with the scientific rationale and practical protocols to ensure the successful application of these unique molecules in your research and development endeavors.

Troubleshooting Guide: Preventing and Reversing Aggregation

This section addresses common issues encountered during the handling and experimentation with N,O-Dimethyltyrosine-containing peptides. The question-and-answer format is intended to provide direct solutions to specific problems.

Question 1: My N,O-Dimethyltyrosine-containing peptide will not dissolve in standard aqueous buffers. What is the underlying cause and how can I solubilize it?

Answer:

The poor aqueous solubility of your peptide is likely due to a combination of factors inherent to its sequence and the N,O-Dimethyltyrosine modification. The dimethylation of the tyrosine residue increases its hydrophobicity, which can contribute significantly to aggregation. Peptides with a high content of hydrophobic amino acids (such as Val, Ile, Leu, Phe, Tyr, Trp) are prone to self-association in aqueous environments to minimize the unfavorable interactions between their nonpolar side chains and water.[1][2][3]

Recommended Solubilization Protocol:

  • Initial Assessment: Before dissolving the entire sample, it is crucial to test the solubility of a small aliquot.[1][3][4]

  • Organic Solvent First: For highly hydrophobic peptides, the recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent.[1][2][3][5]

    • Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and relatively low toxicity in many biological assays.[1][5]

    • Dimethylformamide (DMF) or acetonitrile (ACN) can be used as alternatives if DMSO is incompatible with your experiment.[1][2][3]

  • Step-wise Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution with gentle vortexing. This gradual dilution helps to prevent the peptide from crashing out of solution.

  • Sonication: If you observe any particulates or cloudiness, sonication can be employed to aid dissolution.[1] Use short bursts of sonication (e.g., 3 x 10 seconds) while keeping the sample on ice to prevent heating and potential degradation.[1]

  • Chaotropic Agents for Stubborn Aggregates: If the peptide remains insoluble, the use of strong denaturants or chaotropic agents may be necessary. These agents disrupt the non-covalent interactions that hold the aggregates together.

    • Prepare a stock solution of the peptide in a buffer containing 6 M guanidine hydrochloride (GdnHCl) or 8 M urea .[5] Once dissolved, you can proceed with dilutions for your experiment. Be mindful of the final concentration of the chaotropic agent in your assay, as it can affect protein function.

Question 2: I suspect my peptide is forming aggregates in solution, which is affecting my experimental results. How can I confirm and quantify this aggregation?

Answer:

Visual inspection for turbidity or precipitation is a preliminary indicator of aggregation, but for quantitative and sensitive detection, specific biophysical techniques are required. Two widely used methods for characterizing peptide aggregation are the Thioflavin T (ThT) assay and Dynamic Light Scattering (DLS).

Thioflavin T (ThT) Assay for Fibrillar Aggregates:

Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils.[6][7][8] This makes it a valuable tool for detecting and quantifying this type of aggregation.

  • Principle: In solution, ThT has a flexible structure and low fluorescence. When it binds to the cross-β-sheet structure of amyloid fibrils, its rotation is restricted, leading to a dramatic increase in its fluorescence quantum yield.[6]

  • Protocol Overview:

    • Prepare a stock solution of ThT (e.g., 400 µM in water).[9]

    • Incubate your peptide sample under conditions that may promote aggregation.

    • At various time points, take aliquots of your peptide solution and add ThT to a final concentration of approximately 20 µM.[9]

    • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of around 450 nm and an emission wavelength of approximately 482 nm.[6]

    • An increase in fluorescence intensity over time is indicative of fibril formation.

Dynamic Light Scattering (DLS) for Size Distribution Analysis:

DLS is a non-invasive technique that measures the size distribution of particles in a solution.[10][11][12][13] It is highly sensitive to the presence of large aggregates.

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in solution.[10][13] Larger particles move more slowly, resulting in slower fluctuations in the scattered light. The Stokes-Einstein equation is then used to relate the diffusion coefficient of the particles to their hydrodynamic radius.[10]

  • Protocol Overview:

    • Ensure your peptide solution is free of dust and other contaminants by filtering it through a low-protein-binding syringe filter (e.g., 0.2 µm).[14]

    • Transfer the filtered sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

    • Acquire the DLS data. The software will provide information on the size distribution (polydispersity index, PDI) and the average hydrodynamic radius of the particles in your sample.[11]

    • A high PDI value (>0.7) or the presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric peptide suggests aggregation.[11]

Technique Principle Information Provided Considerations
Thioflavin T (ThT) Assay Fluorescence enhancement upon binding to β-sheet structures.[6][7]Detection and quantification of fibrillar aggregates.Specific for amyloid-like fibrils; may not detect amorphous aggregates.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light due to Brownian motion.[10][13]Size distribution, hydrodynamic radius, and polydispersity of particles in solution.Highly sensitive to large aggregates; requires filtered samples.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of N,O-Dimethyltyrosine expected to reduce peptide aggregation?

The primary reason N,O-Dimethyltyrosine is incorporated into peptide sequences is to disrupt the formation of secondary structures, particularly β-sheets, which are often the precursors to aggregation. The methylation of the amide nitrogen removes the hydrogen bond donor capability of the peptide backbone at that position. This prevents the formation of the extensive hydrogen bond networks that are essential for the stability of β-sheets. By introducing these "structure-breaking" residues, the peptide is less likely to adopt the aggregation-prone conformations.

Caption: Mechanism of aggregation prevention by N,O-Dimethyltyrosine.

Q2: Are there any potential downsides to incorporating N,O-Dimethyltyrosine to prevent aggregation?

While effective at disrupting secondary structures, the addition of two methyl groups to the tyrosine residue increases its hydrophobicity. In some cases, this increased hydrophobicity can lead to non-specific, amorphous aggregation if the overall peptide sequence is highly hydrophobic. Therefore, a careful balance must be struck in the peptide design to mitigate β-sheet-driven aggregation without promoting amorphous aggregation.

Q3: What other strategies can be used to prevent aggregation of difficult peptide sequences during synthesis and handling?

Beyond the incorporation of N-methylated amino acids, several other techniques can be employed to manage peptide aggregation:

  • Pseudoprolines: These are dipeptide derivatives that introduce a "kink" in the peptide backbone, similar to proline, which disrupts the formation of regular secondary structures.

  • Backbone Protecting Groups (e.g., Dmb, Hmb): These groups are temporarily attached to the backbone amide nitrogen during synthesis to prevent hydrogen bonding and are removed during the final cleavage step.

  • Chaotropic Salts: The addition of salts like lithium chloride (LiCl) or potassium thiocyanate (KSCN) to solutions can disrupt water structure and weaken hydrophobic interactions, thereby reducing aggregation.[15][16]

  • pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the buffer to be at least one pH unit away from the pI can increase the net charge of the peptide, leading to greater electrostatic repulsion between peptide molecules and improved solubility.

  • Use of Detergents: For extremely hydrophobic peptides, particularly those designed to interact with membranes, the inclusion of non-ionic or zwitterionic detergents can aid in solubilization.[17]

Caption: A workflow for troubleshooting peptide aggregation.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Hydrophobic Peptides
  • Preparation: Bring the lyophilized peptide to room temperature in a desiccator to prevent condensation.

  • Initial Dissolution: Add a small volume of DMSO (e.g., 10-20 µL) to the vial to dissolve the peptide completely. Gentle vortexing may be applied.

  • Stepwise Dilution: Gradually add your desired aqueous buffer to the DMSO solution in small aliquots, vortexing gently after each addition.

  • Sonication (if necessary): If the solution becomes cloudy or if particulates are visible, sonicate the sample in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample on ice between sonications.[1]

  • Final Concentration: Adjust the final volume with the aqueous buffer to reach the desired peptide concentration.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Fibril Formation
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ThT in sterile, distilled water. Filter through a 0.2 µm filter.

    • Prepare your peptide solution at the desired concentration in the appropriate buffer.

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add your peptide solution to each well.

    • Add the ThT stock solution to each well to a final concentration of 20 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Measurement:

    • Incubate the plate at the desired temperature (e.g., 37°C), with or without shaking, depending on your experimental design.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~450 nm and emission at ~482 nm.[6]

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Plot the fluorescence intensity as a function of time to monitor the kinetics of fibril formation.

References

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Biancalana, M., & Koide, S. (2010). Molecular mechanism of Thioflavin-T binding to amyloid fibrils. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405–1412.
  • r/molecularbiology on Reddit. (2019, February 11). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Linear quantitation of Aβ aggregation using Thioflavin T: Reduction in fibril formation by colostrinin. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Stetefeld, J., McKenna, S. A., & Patel, T. R. (2016). Dynamic light scattering: a practical guide and applications in biomedical sciences. Biophysical reviews, 8(4), 409–427.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Naiki, H., Higuchi, K., Hosokawa, M., & Takeda, T. (1989). Fluorometric determination of amyloid fibrils in vitro using the fluorescent dye, thioflavin T1. Analytical biochemistry, 177(2), 244–249.
  • Medium. (2023, January 19). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Retrieved from [Link]

  • Diva-Portal.org. (2020, October 16). A study of protein aggregation processes using Dynamic Light Scattering. Retrieved from [Link]

  • PubMed. (n.d.). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995033488A1 - Method of preventing aggregation of various substances upon rehydration or thawing and compositions obtained thereby.
  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Retrieved from [Link]

  • Khtoco. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • University of Washington. (2011, May 9). DLS Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cleavage of N,O-Dimethyltyrosine from Resin in SPPS

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances and challenges of Solid-Phase Peptide Synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances and challenges of Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of peptides containing the modified amino acid N,O-Dimethyltyrosine from the solid support.

The final cleavage step in SPPS is critical for obtaining a high yield of pure peptide.[1] The process involves not only severing the bond between the peptide and the resin but also removing all side-chain protecting groups.[1][2] For peptides containing N,O-Dimethyltyrosine, the electron-rich nature of the tyrosine ring, even when methylated, presents specific challenges that require careful optimization of the cleavage protocol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of N,O-Dimethyltyrosine-containing peptides.

Problem 1: Incomplete or Low-Yield Cleavage

You've completed your synthesis, but after the cleavage procedure, HPLC analysis shows a low yield of your target peptide, or you suspect a significant amount of peptide remains on the resin.

Causality Analysis
  • Insufficient Acid Strength or Time: The most common reason for incomplete cleavage is that the trifluoroacetic acid (TFA) cocktail did not have sufficient time or strength to completely sever the peptide-resin linker. While most linkers are fully severed within two hours, some protecting groups may require longer exposure.[3]

  • Resin Aggregation: During synthesis, especially with hydrophobic sequences, the peptide chains on the resin can aggregate, preventing the cleavage reagents from accessing the linker.[4] This is often indicated by the resin failing to swell properly.[4]

  • Reagent Degradation: Old or improperly stored TFA or scavengers can lose their efficacy, leading to an incomplete reaction.

Troubleshooting Workflow

cluster_start Start: Low Cleavage Yield cluster_analysis Analysis cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution start Low Yield Detected by HPLC/MS check_resin Check Resin Weight Post-Synthesis (Significant increase expected) start->check_resin Initial Check test_cleavage Perform Small-Scale Test Cleavage (10-15 mg resin) check_resin->test_cleavage If weight is high analyze_supernatant Analyze Supernatant with MALDI/MS test_cleavage->analyze_supernatant increase_time Increase Cleavage Time (e.g., from 2h to 4h) analyze_supernatant->increase_time If peptide mass detected increase_tfa Increase TFA Concentration (if not already 95%) analyze_supernatant->increase_tfa If partial cleavage reswell_resin Re-swell Resin in DCM/NMP Before Cleavage analyze_supernatant->reswell_resin If aggregation suspected use_fresh_reagents Use Fresh TFA and Scavengers analyze_supernatant->use_fresh_reagents If no/low peptide mass re_cleave Re-cleave the Same Resin Batch increase_time->re_cleave increase_tfa->re_cleave reswell_resin->re_cleave use_fresh_reagents->re_cleave optimize_synthesis Optimize Synthesis to Reduce Aggregation (e.g., use pseudoprolines) re_cleave->optimize_synthesis If yield still low cluster_cleavage TFA Cleavage cluster_reaction Peptide Reactions TFA TFA (H+) PG Protecting Group (e.g., tBu) TFA->PG Protonates Carbocation Reactive Carbocation (e.g., (CH3)3C+) PG->Carbocation Generates Peptide Peptide with N,O-Dimethyltyrosine Carbocation->Peptide Attacks (Side Reaction) Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Reacts with (Desired) Alkylated_Peptide Alkylated Side-Product Peptide->Alkylated_Peptide Forms Trapped_Ion Trapped Carbocation Scavenger->Trapped_Ion Forms

Caption: Mechanism of side-product formation and scavenger action.

Solution: Optimized Cleavage Cocktails

To prevent these side reactions, scavengers are added to the cleavage cocktail to "quench" the carbocations before they can modify the peptide. [2]The choice of scavenger is critical.

Table 1: Recommended Cleavage Cocktails for N,O-Dimethyltyrosine Peptides

Reagent NameComposition (v/v/v/w)Key Scavenger(s)Application Notes
Modified Reagent B 90% TFA / 5% Water / 5% Triisopropylsilane (TIS)Triisopropylsilane (TIS)Recommended starting point. TIS is highly effective at scavenging trityl and t-butyl cations. Water helps suppress some side reactions.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTPhenol, Thioanisole, EDTA more "classic" and potent cocktail for complex peptides with multiple sensitive residues like Cys, Met, or Trp. [2]Use in a well-ventilated hood due to odor.
Low Odor Cocktail 88% TFA / 5% Phenol / 5% Water / 2% TISPhenol, TISA good alternative to Reagent B if additional scavenging power is needed without the strong odor of thiols. [5]

EDT: 1,2-Ethanedithiol

Experimental Protocol: Cleavage with Optimized Scavengers
  • Select the appropriate cleavage cocktail from Table 1 based on your peptide sequence.

  • Prepare the cocktail fresh just before use.

  • Follow the "Standard Cleavage" protocol (Problem 1), substituting your chosen cocktail.

  • After precipitation and drying, analyze the crude peptide by HPLC and Mass Spectrometry to confirm the absence of alkylated side-products.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose cleavage cocktail for a peptide containing N,O-Dimethyltyrosine?

For most sequences containing N,O-Dimethyltyrosine, a modified Reagent B (90% TFA / 5% Water / 5% TIS) is an excellent and robust choice. Triisopropylsilane (TIS) is a very effective scavenger for the types of carbocations generated during the cleavage of common t-butyl and trityl-based protecting groups. [5][6] Q2: How can I monitor the cleavage reaction to ensure it has gone to completion?

The most reliable method is to perform a time-course experiment.

  • Start a small-scale cleavage reaction (20-30 mg of resin).

  • At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot of the resin.

  • Immediately quench the reaction for that aliquot, cleave the peptide, and precipitate it.

  • Analyze the resulting peptide by HPLC. The reaction is complete when the peak area of the desired peptide no longer increases between time points. [3] Q3: My peptide is very hydrophobic and does not precipitate well in diethyl ether. What should I do?

If your peptide remains soluble in ether, first try concentrating the TFA solution on a rotary evaporator to a volume of 1-2 mL before adding it to cold ether. [7]If precipitation still fails, you may need to try a different precipitation solvent, such as methyl t-butyl ether (MTBE), or a mixture of MTBE and hexane.

Q4: Are there specific protecting groups for other amino acids in my sequence that are more compatible with N,O-Dimethyltyrosine cleavage?

Yes, using compatible protecting groups for other sensitive residues can significantly reduce side reactions. For example:

  • Tryptophan: Use Fmoc-Trp(Boc) instead of Fmoc-Trp(For). The Boc group is more stable and less prone to side reactions during synthesis and cleavage. [2]* Arginine: Use Fmoc-Arg(Pbf) over Fmoc-Arg(Pmc). The Pbf group is more acid-labile and requires shorter cleavage times, reducing the window for side reactions. [2] Q5: How can I confirm the identity of an unexpected side product?

High-resolution mass spectrometry (HRMS) is essential for obtaining an accurate mass of the side product, which can suggest its elemental composition. Tandem mass spectrometry (MS/MS) can then be used to fragment the side product and pinpoint the location of the modification on the peptide sequence. [9][10]This analytical approach provides definitive evidence of the side reaction's nature, allowing you to select the appropriate corrective action. [10]

References

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013).
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
  • Protecting Groups in Peptide Synthesis | Biosynth. (n.d.).
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. (n.d.).
  • Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Cleavage Cocktails; Reagent B - Aapptec Peptides. (n.d.).
  • Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed. (n.d.).
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: Improving Solubility of Crude N,O-Dimethyltyrosine Peptides for Purification

Welcome to the technical support guide for handling N,O-Dimethyltyrosine-containing peptides. The incorporation of this modified amino acid is a powerful strategy for modulating the pharmacological properties of peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling N,O-Dimethyltyrosine-containing peptides. The incorporation of this modified amino acid is a powerful strategy for modulating the pharmacological properties of peptides. However, the addition of two methyl groups—one on the backbone nitrogen and one on the tyrosine's phenolic oxygen—dramatically increases the peptide's hydrophobicity and can disrupt key secondary structures. This frequently leads to significant challenges in solubility and subsequent purification.

This guide provides a systematic, causality-driven approach to overcoming these solubility hurdles, ensuring you can move from crude product to highly purified material with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when handling these challenging peptides.

Q1: Why is my N,O-Dimethyltyrosine peptide completely insoluble in my standard Water/Acetonitrile (ACN) mobile phase?

A: The N,O-dimethylation modification is the primary cause. The O-methylation of the tyrosine hydroxyl group removes a polar site capable of hydrogen bonding with water. The N-methylation on the amide backbone further increases hydrophobicity. This combined effect leads to peptides that are poorly solvated by purely aqueous or moderately organic solutions, often causing them to aggregate and precipitate[1][2]. These peptides behave more like small organic molecules than traditional peptides and require stronger, often non-traditional, solvents for initial dissolution.

Q2: My crude peptide won't dissolve. What is the very first solvent I should try?

A: Before attempting any aqueous solution, start with a small amount of a strong, water-miscible organic solvent. The recommended starting point for highly hydrophobic peptides is neat (100%) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3]. The goal is to first get the peptide fully into solution in a minimal volume of the organic solvent. Only after it is fully dissolved should you proceed with a slow, dropwise dilution into your aqueous buffer or HPLC mobile phase[4]. This sequential approach is often more effective than trying to dissolve the peptide directly in a solvent mixture[5].

Q3: Is it acceptable to dissolve my peptide in 100% DMSO and inject it directly onto my reverse-phase HPLC column?

A: While DMSO is an excellent solubilizing agent, injecting a sample dissolved in 100% DMSO can be problematic for chromatography. Such a strong solvent can cause poor peak shape, band broadening, and even cause the peptide to elute in the void volume without being retained by the C18 column[6]. The best practice is to dissolve the peptide in a minimal volume of DMSO and then carefully dilute it with your initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a point just before precipitation occurs. This ensures the injection solvent is as similar to the mobile phase as possible, promoting proper binding to the stationary phase.

Q4: My peptide solution looks cloudy or has visible particulates after adding solvent. Is it ready for purification?

A: No. A cloudy or particulate-containing solution indicates that the peptide is suspended, not dissolved. Injecting a suspension will clog HPLC columns and injectors, and the insoluble portion of your peptide will be lost. A properly solubilized peptide solution must be completely clear and transparent[3]. If you observe cloudiness, sonication can help break up particles and facilitate dissolution[3][5]. If the solution remains cloudy after sonication, a stronger solvent system is required.

Q5: How does pH affect the solubility of my N,O-Dimethyltyrosine peptide?

A: The pH of the solvent is a critical factor that governs the charge state of your peptide's ionizable groups (N-terminus, C-terminus, and acidic/basic side chains)[7]. Peptide solubility is at its minimum at the isoelectric point (pI), where the net charge is zero[1].

  • For Basic Peptides (net positive charge from Lys, Arg, His residues), using an acidic solvent (e.g., 10-25% acetic acid, or water with 0.1% TFA) will ensure these groups are protonated, increasing the overall positive charge and promoting solubility[8][9].

  • For Acidic Peptides (net negative charge from Asp, Glu residues), a basic solvent (e.g., 0.1M ammonium bicarbonate) can improve solubility[5][10]. Since N,O-Dimethyltyrosine itself is neutral, the overall charge characteristics of your peptide are determined by the other amino acids in the sequence.

Part 2: In-Depth Troubleshooting Guide

This section provides structured solutions for more persistent solubility issues.

Workflow for Solubility Optimization

The following diagram outlines a systematic approach to finding the right solvent system for your peptide.

SolubilityWorkflow start_node Start: Crude Peptide Aliquot test_aqueous Step 1: Test Aqueous Buffer (e.g., H2O + 0.1% TFA) start_node->test_aqueous process_node process_node decision_node decision_node success_node success_node fail_node fail_node is_soluble_aq Clear Solution? test_aqueous->is_soluble_aq proceed_hplc Ready for HPLC Injection is_soluble_aq->proceed_hplc Yes test_organic Step 2: Dissolve in min. vol. 100% Organic Solvent (DMSO, DMF, ACN) is_soluble_aq->test_organic No is_soluble_org Clear Solution? test_organic->is_soluble_org dilute Step 3: Slowly Dilute with Aqueous Buffer is_soluble_org->dilute Yes test_chaotrope Step 4: Use Chaotropic Agent (e.g., 6M GdnHCl, 8M Urea) in Buffer is_soluble_org->test_chaotrope No precipitates Precipitation? dilute->precipitates precipitates->proceed_hplc No precipitates->test_chaotrope Yes is_soluble_chao Clear Solution? test_chaotrope->is_soluble_chao is_soluble_chao->proceed_hplc Yes contact_support Advanced Support Needed is_soluble_chao->contact_support No

Caption: Decision workflow for systematic peptide solubilization.

Problem: Peptide Crashes Out of Solution During HPLC Gradient
  • Causality: This common issue, known as on-column precipitation, occurs when the peptide is soluble in the high-organic injection solvent but becomes insoluble as the gradient shifts to a higher aqueous percentage during the run. The hydrophobic peptide aggregates and precipitates within the column, leading to pressure spikes, poor recovery, and peak tailing.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: The simplest solution is to inject a more dilute sample. This reduces the likelihood that the peptide concentration will exceed its solubility limit at any point in the gradient.

    • Modify the Gradient: Start the gradient at a higher initial percentage of organic solvent (e.g., start at 20% ACN instead of 5%). This ensures the mobile phase is strong enough to keep the peptide dissolved as it binds to the column.

    • Change the Organic Modifier: If using ACN, consider switching to or adding n-propanol. Propanol is a stronger, more solubilizing organic solvent for very hydrophobic peptides, though it will increase system backpressure[4].

    • Introduce Chaotropes (with caution): Preparing the sample in a buffer containing a low concentration of a chaotropic agent like Guanidine Hydrochloride (GdnHCl) can help disrupt aggregation on the column. Note that GdnHCl is a salt and may affect chromatography and MS detection.

Part 3: Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling organic solvents and acids like TFA.

Protocol 1: Systematic Solubility Testing on an Aliquot

Objective: To efficiently determine an effective solvent system without risking the entire batch of crude peptide.

  • Aliquot: Weigh out approximately 0.5-1.0 mg of your lyophilized crude peptide into a small, clean microcentrifuge tube.

  • Initial Solvent (Aqueous): Add 50 µL of deionized water containing 0.1% Trifluoroacetic Acid (TFA). Vortex for 30 seconds.

  • Assess: Observe the solution. If it is completely clear, this solvent is sufficient.

  • Sonication: If particulates are visible, place the tube in a bath sonicator for 5 minutes[3]. Re-assess solubility.

  • Organic Solvent Addition: If the peptide remains insoluble, add 50 µL of Acetonitrile (ACN). Vortex and sonicate again.

  • Stronger Organic Solvents: If insolubility persists, lyophilize the sample to remove the solvents. Repeat steps 2-5 on the same aliquot, but substitute ACN with stronger solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) in step 5[8][5].

  • Record: Note the solvent composition that results in a clear solution. This will be the starting point for your preparative-scale dissolution.

Protocol 2: Solubilization Using an Organic Co-Solvent

Objective: To prepare a concentrated, injectable solution of a highly hydrophobic peptide for HPLC purification.

  • Weigh Peptide: Weigh the desired amount of crude peptide into a suitable glass vial.

  • Add Neat Organic Solvent: Add the minimum volume of 100% DMSO (or DMF) required to fully dissolve the peptide. Start with a small volume (e.g., 100-200 µL) and vortex. Add more dropwise only if necessary. The goal is a concentrated stock. Note: Avoid DMSO if your peptide contains Cysteine (C) or Methionine (M) residues, as it can cause oxidation[5].

  • Prepare Dilution Buffer: In a separate container, prepare your HPLC mobile phase A (e.g., Water + 0.1% TFA).

  • Slow Dilution: Using a pipette, add the dilution buffer (from step 3) to your concentrated peptide stock (from step 2) very slowly, one drop at a time, while continuously vortexing .

  • Monitor for Precipitation: Watch the solution closely. Stop adding buffer if you see any signs of persistent cloudiness. The ideal final solution is clear but diluted as much as possible to be compatible with the initial HPLC conditions.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter compatible with your solvent system (e.g., PTFE for organic solvents) before injection.

Protocol 3: Solubilization Using Chaotropic Agents

Objective: To dissolve aggregation-prone peptides by disrupting intermolecular hydrogen bonds and hydrophobic interactions.

  • Prepare Chaotropic Buffer: Prepare a stock solution of 6M Guanidine Hydrochloride (GdnHCl) or 8M Urea in your desired aqueous buffer (e.g., Water + 0.1% TFA)[10][11]. Note: This may require gentle warming to fully dissolve the chaotrope.

  • Dissolution: Add the chaotropic buffer directly to your lyophilized crude peptide.

  • Facilitate Dissolution: Vortex and sonicate the mixture until the peptide is fully dissolved. Chaotropes work by unfolding the peptide and disrupting aggregates, which can take time[12].

  • Compatibility Check: Ensure that the concentration of the chaotropic agent is compatible with your HPLC column and detection methods. High salt concentrations can affect chromatographic performance and suppress ionization in mass spectrometry. A small test injection is recommended.

Data Summary: Solvent & Additive Selection Guide
Solvent / AdditiveMechanism of ActionBest For...ProsCons & Incompatibilities
Water + Acid (TFA, Acetic) Provides a polar medium and protonates basic residues to increase net charge.Basic or moderately hydrophobic peptides.Volatile, compatible with RP-HPLC and MS.Insufficient for highly hydrophobic peptides.
Acetonitrile (ACN) Organic co-solvent that disrupts hydrophobic interactions.Peptides insoluble in purely aqueous solutions.Standard RP-HPLC solvent, UV transparent.Weaker than DMSO/DMF for very non-polar peptides.
DMSO / DMF Strong, polar aprotic solvents excellent at dissolving hydrophobic compounds.Highly hydrophobic and aggregation-prone peptides[3][8].Superior dissolving power.High boiling point, can interfere with HPLC, may oxidize Cys/Met residues[5].
n-Propanol / Isopropanol Stronger organic modifiers than ACN.Peptides that precipitate from ACN/Water mixtures.Can maintain solubility of very hydrophobic peptides.Increases system backpressure significantly.
Guanidine HCl / Urea Chaotropic agents that denature peptides and disrupt H-bonds and aggregates[11][13].Severely aggregated or "gelled" peptides.Extremely effective at breaking up aggregates.High salt content can affect chromatography and MS; may need to be removed post-purification.

References

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • Frenkel-Pinter, M., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Retrieved from [Link]

  • Biotage. (2023, February 2). How to purify hydrophilic peptides - Why won't my peptide stick to my column? Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • Activotec. (n.d.). Peptide Storage and Solubilization. Retrieved from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility. Retrieved from [Link]

  • Biotage. (2023, February 7). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from [Link]

  • Rabilloud, T. (n.d.). Detergents and chaotropes for protein solubilization before two-dimensional electrophoresis. arXiv. Retrieved from [Link]

  • PreOmics. (2024, September 4). Detergent Issues in Peptide Purification and How to Overcome Them. Retrieved from [Link]

  • G-Biosciences. (n.d.). DetergentOUT™ Detergent Removal Systems. Retrieved from [Link]

  • G-Biosciences. (2016, April 26). Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Unexpected Byproducts in N,O-Dimethyltyrosine Synthesis

Introduction Welcome to the technical support center for N,O-Dimethyltyrosine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for N,O-Dimethyltyrosine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this valuable, non-canonical amino acid. The simultaneous methylation of both the phenolic hydroxyl (O-methylation) and the alpha-amino group (N-methylation) of L-tyrosine presents a significant regioselectivity challenge. Competition between these two nucleophilic sites, coupled with the potential for over-methylation, frequently leads to a mixture of products and the generation of unexpected byproducts.

This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common synthetic issues and offer robust, self-validating protocols to help you optimize your reaction outcomes and streamline your purification processes.

Troubleshooting Guides & FAQs

FAQ 1: My primary byproduct is a highly polar, quaternary ammonium salt, likely the N,N,O-trimethyltyrosine betaine. How can I prevent its formation?

Answer: The formation of the trimethylated betaine is a classic case of over-methylation.[1] The secondary amine of N-methyltyrosine is often more nucleophilic than the starting primary amine, leading to a rapid second N-methylation. A third methylation then occurs to form the quaternary ammonium salt. Here’s how to mitigate this issue:

Causality: The root cause is the high reactivity of the N,N-dimethylamino group towards the methylating agent, which proceeds readily after the second N-methylation. This is especially problematic when using potent methylating agents like methyl iodide or dimethyl sulfate in stoichiometric excess.

Mitigation Strategies:

  • Strict Stoichiometric Control: Carefully control the stoichiometry of your methylating agent (e.g., methyl iodide). Use no more than 2.0-2.2 equivalents relative to your starting tyrosine. A slow, dropwise addition of the methylating agent to the reaction mixture can also help maintain a low instantaneous concentration, favoring the desired dimethylation over the trimethylation.

  • Choice of Methylating Agent: While methyl iodide is common, consider the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for reductive N-methylation.[2][3][4][5] This method has the distinct advantage of stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[4]

  • Temperature Management: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). Higher temperatures increase the rate of all reactions, including the undesirable third methylation.

Comparative Table of N-Methylation Conditions:

Method Methylating Agent Base/Reducing Agent Key Advantage Primary Drawback
Direct Alkylation Methyl Iodide (CH₃I)NaH, K₂CO₃High reactivityHigh risk of over-methylation (betaine formation)[1]
Direct Alkylation Dimethyl Sulfate ((CH₃)₂SO₄)NaOH, K₂CO₃Less volatile, cost-effectiveToxic, risk of over-methylation
Eschweiler-Clarke Formaldehyde (CH₂O)Formic Acid (HCOOH)Stops at the tertiary amine, prevents quaternization[4]Requires excess reagents and careful workup to remove them

Visualizing the Over-Methylation Pathway:

The following diagram illustrates the stepwise methylation of tyrosine, highlighting the pathway that leads to the undesired N,N,O-trimethyltyrosine betaine.

Overmethylation Tyrosine L-Tyrosine N_Methyl N-Methyltyrosine Tyrosine->N_Methyl +1 eq CH₃I O_Methyl O-Methyltyrosine Tyrosine->O_Methyl +1 eq CH₃I NN_Dimethyl N,N-Dimethyltyrosine N_Methyl->NN_Dimethyl +1 eq CH₃I Target N,O-Dimethyltyrosine NN_Dimethyl->Target + Base, CH₃I Betaine N,N,O-Trimethyltyrosine Betaine (Byproduct) NN_Dimethyl->Betaine +1 eq CH₃I O_Methyl->Target

Caption: Pathway of tyrosine methylation leading to the target product and the over-methylated byproduct.

FAQ 2: My reaction yields a mixture of N-methyl, O-methyl, and N,N-dimethyl tyrosine instead of the desired N,O-dimethyl product. How can I improve regioselectivity?

Answer: This is a common regioselectivity problem. The phenolic hydroxyl group and the amino group have comparable nucleophilicity under many reaction conditions, leading to a mixture of products. The most robust solution is to use a protecting group strategy.

Causality: The pKa of the phenolic proton is around 10, while the ammonium proton is around 9. In the presence of a base, both sites can be deprotonated to some extent, creating two competing nucleophiles: the phenoxide and the free amine. Their relative reactivity depends heavily on the solvent, base, and temperature.

Solution: Protecting Group Strategy

By protecting the more reactive site first, you can direct the methylation to the desired position. A common and effective strategy is to protect the amino group, perform the O-methylation, and then carry out the N-methylation.

Recommended Protocol: N-Boc Protection Strategy

  • N-Protection: Protect the amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (Boc₂O). This temporarily renders the nitrogen non-nucleophilic.[6]

  • O-Methylation: With the amine protected, you can now selectively methylate the phenolic hydroxyl group. This is a classic Williamson ether synthesis.[7][8][9][10] Use a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and a methylating agent like methyl iodide. The strong base deprotonates the phenol to form the phenoxide, which then attacks the methyl iodide in an Sₙ2 reaction.[8][9]

  • Deprotection & N-Methylation (or Reductive Amination):

    • Route A (Deprotect then Methylate): Remove the Boc group using an acid like trifluoroacetic acid (TFA). You now have O-Methyltyrosine. Then, perform a controlled N-methylation. The Eschweiler-Clarke reaction is ideal here to install the two methyl groups on the nitrogen without affecting the newly formed ether and avoiding quaternization.[4]

    • Route B (Direct N-Methylation of Boc-AA): Some protocols describe the direct N-methylation of a Boc-protected amine using a strong base like NaH and methyl iodide.[6][11] This can be effective but requires careful control to avoid side reactions.

Visualizing the Protected Synthesis Workflow:

ProtectedSynthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection cluster_3 Step 4: N,N-Dimethylation Tyrosine L-Tyrosine Boc_Tyr N-Boc-L-Tyrosine Tyrosine->Boc_Tyr + Boc₂O Boc_O_Me_Tyr N-Boc-O-Methyl-L-Tyrosine Boc_Tyr->Boc_O_Me_Tyr + NaH, CH₃I O_Me_Tyr O-Methyl-L-Tyrosine Boc_O_Me_Tyr->O_Me_Tyr + TFA Final_Product N,O-Dimethyltyrosine O_Me_Tyr->Final_Product Eschweiler-Clarke (CH₂O, HCOOH)

Caption: A robust, four-step workflow for regioselective synthesis of N,O-Dimethyltyrosine using a Boc protecting group.

FAQ 3: How can I effectively purify N,O-Dimethyltyrosine from the various methylated byproducts?

Answer: The purification strategy depends on the specific nature of the byproduct mixture. A combination of chromatographic and extraction techniques is often necessary.

Characterize Your Mixture First: Before attempting purification, it is crucial to identify the components of your crude product mixture using Thin Layer Chromatography (TLC) and/or LC-MS.

Purification Strategies:

Byproduct Type Recommended Technique Mechanism & Rationale
N,N,O-Trimethyltyrosine Betaine Ion-Exchange Chromatography or Acid/Base ExtractionThe betaine is a zwitterionic, permanently charged quaternary ammonium salt.[1][12][13] It can be separated from the neutral or less polar target compound using a cation exchange resin. Alternatively, careful pH-controlled extractions can sometimes separate the highly water-soluble betaine from the more organic-soluble desired product.
O-Methyltyrosine & N-Methyltyrosine Silica Gel Column ChromatographyThese byproducts have different polarities compared to the desired N,O-dimethylated product. A carefully selected solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes with a small amount of acetic acid or triethylamine) can effectively separate these compounds on a silica gel column. The O-methylated product is generally less polar than the N-methylated one.
Unreacted L-Tyrosine Recrystallization or Acid/Base ExtractionL-Tyrosine has very low solubility in many organic solvents compared to its methylated derivatives. Recrystallization from a suitable solvent (e.g., water/ethanol) can often remove unreacted starting material. Alternatively, at a neutral pH, tyrosine is zwitterionic and less soluble than its methylated counterparts, which can be exploited in extractions.

General Protocol for Column Chromatography:

  • Adsorbent: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Solvent System Selection: Use TLC to find an appropriate mobile phase. A good system will give your desired product an Rf value of ~0.3-0.4 and show clear separation from byproducts. A common starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

  • Column Packing: Pack the column with a slurry of silica gel in the least polar solvent of your gradient system.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM/MeOH) and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC to isolate the pure product.

Troubleshooting Workflow

When encountering issues in your synthesis, follow this logical decision tree to diagnose and solve the problem.

TroubleshootingWorkflow Start Reaction Complete. Analyze Crude Product (TLC, LC-MS) Identify Identify Major Byproduct(s) Start->Identify QuatSalt Quaternary Salt (Betaine) Detected? Identify->QuatSalt Regioisomers Mixture of N-Me, O-Me, and/or N,N-DiMe Byproducts? QuatSalt->Regioisomers No Sol_QuatSalt Reduce Over-methylation: 1. Lower eq. of CH₃I 2. Use Eschweiler-Clarke 3. Lower Reaction Temp QuatSalt->Sol_QuatSalt Yes LowConversion High Amount of Unreacted Starting Material? Regioisomers->LowConversion No Sol_Regioisomers Improve Regioselectivity: 1. Implement Protecting Group Strategy (e.g., N-Boc) 2. Optimize Base/Solvent System Regioisomers->Sol_Regioisomers Yes Sol_LowConversion Increase Reaction Efficiency: 1. Check Base Activity/Stoichiometry 2. Increase Reaction Time/Temp 3. Ensure Anhydrous Conditions LowConversion->Sol_LowConversion Yes Purify Proceed to Purification (See FAQ 3) LowConversion->Purify No Sol_QuatSalt->Identify Re-run Reaction Sol_Regioisomers->Identify Re-run Reaction Sol_LowConversion->Identify Re-run Reaction

Sources

Troubleshooting

"impact of different coupling reagents on N,O-Dimethyltyrosine incorporation"

Welcome to the technical support guide for challenges related to the incorporation of N,O-Dimethyltyrosine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting gu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for challenges related to the incorporation of N,O-Dimethyltyrosine. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting guides and FAQs to address common issues encountered during peptide synthesis with this sterically hindered amino acid.

Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of N,O-Dimethyltyrosine into a peptide sequence so challenging?

The difficulty in coupling N,O-Dimethyltyrosine stems from two primary chemical factors:

  • Reduced Nucleophilicity: The N-terminus of N,O-Dimethyltyrosine is an N-methylated secondary amine. This secondary amine is significantly less nucleophilic than the primary amine of a standard amino acid, which slows down the rate of its attack on the activated carboxyl group of the incoming amino acid.

  • Steric Hindrance: The presence of both an N-methyl group and the bulky tyrosine side chain creates considerable steric congestion around the nitrogen atom. This physical obstruction makes it difficult for the activated ester of the preceding amino acid to approach the N-terminus for amide bond formation.[1][2] The combination of these electronic and steric effects necessitates the use of highly efficient coupling reagents and optimized reaction conditions to achieve acceptable yields.[3]

Q2: My coupling reaction with N,O-Dimethyltyrosine is showing low yield or is incomplete. What are the most likely causes?

Incomplete coupling is the most common issue. The root cause can usually be traced back to one of the following:

  • Suboptimal Coupling Reagent: This is the most frequent culprit. Standard or less reactive coupling reagents (e.g., DCC, or even HBTU in some contexts) may lack the potency to overcome the high activation energy of this sterically hindered coupling.[1]

  • Insufficient Reaction Time: Due to the slow kinetics, a standard coupling time of 1-2 hours may be insufficient. These "difficult couplings" often require extended reaction times to proceed to completion.[4]

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form intra- or intermolecular hydrogen bonds, leading to aggregation on the solid support.[5] This collapses the resin pores and prevents reagents from reaching the reactive sites. This is particularly common in hydrophobic sequences.[6]

  • Reagent Stoichiometry and Quality: Incorrect ratios of amino acid, coupling reagent, and base can lead to failure. Additionally, coupling reagents, especially in solution, can degrade over time.

Q3: Which class of coupling reagents is most effective for incorporating N,O-Dimethyltyrosine?

For challenging couplings involving N-methylated and sterically hindered residues, modern high-reactivity reagents are strongly recommended. The choice of reagent is critical for success.

  • Uronium/Aminium Reagents (HATU, HCTU, COMU): These are generally the reagents of choice. HATU is particularly effective because it forms a highly reactive OAt-ester, and the resulting HOAt leaving group can catalyze the reaction through anchimeric assistance. COMU , an Oxyma-based reagent, offers comparable or sometimes superior efficiency to HATU and has the advantage of being non-explosive and having water-soluble byproducts.[4][7]

  • Phosphonium Reagents (PyBOP, PyAOP): These are also highly effective. PyAOP is the phosphonium analogue of HATU and offers similar high reactivity. A key advantage of PyAOP is that it cannot participate in N-terminal guanidinylation, a potential side reaction associated with HATU/HBTU.[7] PyBrOP is another powerful phosphonium salt specifically noted for its effectiveness in coupling N-methylated amino acids.[8]

  • Carbodiimides with Additives (DIC/Oxyma): While a standard DIC/HOBt combination is often too weak, the use of DIC with OxymaPure as an additive creates a highly potent and cost-effective system.[9] Oxyma-based active esters are more reactive than their HOBt counterparts and have demonstrated excellent performance in hindered couplings.[10][11]

Q4: I am using a powerful reagent like HATU, but my coupling is still inefficient. How can I further optimize the reaction?

Even with a potent reagent, optimization is often necessary. Consider the following strategies:

  • Implement a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the amino acid, coupling reagent, and base. This is a very common and effective strategy for difficult residues.[12]

  • Extend the Reaction Time: Allow the coupling to proceed for a longer duration, for example, 4 hours or even overnight at room temperature. Monitor the reaction using a qualitative test suitable for secondary amines (e.g., Isatin or Chloranil test, as the Kaiser test will be negative).[12]

  • Increase Temperature: Gently heating the reaction vessel to 40-50°C can significantly increase the reaction rate. This should be done with caution, as elevated temperatures can also increase the risk of racemization.[4]

  • Optimize the Base: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at a 2:1 molar ratio relative to the amino acid.[8] If racemization is a concern, switching to a weaker base like sym-Collidine may be beneficial.[7]

  • Disrupt Aggregation: If aggregation is suspected, switch the solvent from DMF to N-methylpyrrolidone (NMP), which has better solvating properties. Adding chaotropic salts (e.g., LiCl) or "magic mixture" (ethylene carbonate/DCM) can also help break up secondary structures.[5]

Q5: What are the primary side reactions to monitor when coupling N,O-Dimethyltyrosine?

The aggressive conditions required for this coupling can promote side reactions:

  • Racemization: The high activation of the amino acid carboxyl group increases the risk of epimerization. This is minimized by using additives like HOAt or Oxyma, which suppress the formation of the problematic oxazolone intermediate.[13] Pre-activating the amino acid for a minimal time (1-2 minutes) before adding it to the resin is also a good practice.[12]

  • N-Terminal Guanidinylation: This occurs when uronium/aminium reagents like HATU or HBTU react directly with the free N-terminal amine of the peptide chain, forming a stable guanidinium group that terminates the peptide. This is favored when the coupling reagent is in excess or when the coupling reaction is slow. To mitigate this, use a slight excess of the amino acid relative to the coupling reagent and keep pre-activation times short.[7] Alternatively, use a phosphonium reagent like PyAOP, which cannot undergo this side reaction.

Comparative Analysis of Recommended Coupling Reagents

The table below summarizes the key characteristics of the most suitable reagents for N,O-Dimethyltyrosine incorporation.

Reagent Reagent Class Activating Species Relative Speed Key Advantages Potential Issues
HATU Uronium/AminiumOAt-EsterVery HighExtremely fast and efficient; well-established for hindered couplings.[14]Guanidinylation side reaction; HOAt is explosive; relatively high cost.[7]
COMU Uronium/AminiumOxyma-EsterVery HighEfficiency comparable to HATU; non-explosive; water-soluble byproducts.[7]Higher cost than carbodiimides.
PyAOP PhosphoniumOAt-EsterVery HighSimilar reactivity to HATU; does not cause guanidinylation.[7]High cost; byproducts can be difficult to remove in solution phase.
DIC/Oxyma CarbodiimideOxyma-EsterHighExcellent reactivity for a carbodiimide system; cost-effective; safe.[9][11]Forms DIU byproduct (soluble in DMF); slightly slower than HATU/COMU.
Visualized Workflows and Mechanisms
General Amide Bond Formation Mechanism

The diagram below illustrates the two-step process of carboxyl activation and nucleophilic attack that is fundamental to peptide coupling.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH (Fmoc-AA-OH) Activated_Species Activated Ester (e.g., OAt, Oxyma) Carboxylic_Acid->Activated_Species Activation Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Activated_Species Peptide_N_Terminus H₂N-Peptide-Resin (Secondary Amine) Activated_Species->Peptide_N_Terminus Peptide_Bond Peptide Bond (R-CO-NH-Peptide) Activated_Species->Peptide_Bond Peptide_N_Terminus->Peptide_Bond Nucleophilic Attack

Caption: Generalized workflow for peptide coupling.

Troubleshooting Workflow for Incomplete Coupling

This decision tree provides a logical path for diagnosing and solving issues with N,O-Dimethyltyrosine incorporation.

G Start Incomplete Coupling Detected Reagent Is the coupling reagent HATU, COMU, or PyAOP? Start->Reagent Conditions Have conditions been optimized? Reagent->Conditions Yes UpgradeReagent Action: Switch to HATU, COMU, or DIC/Oxyma. Reagent->UpgradeReagent No Aggregation Is peptide aggregation suspected? Conditions->Aggregation Yes DoubleCouple Action: 1. Perform a double coupling. 2. Extend reaction time (4h+). 3. Increase temperature (40°C). Conditions->DoubleCouple No Aggregation->DoubleCouple No ChangeSolvent Action: 1. Switch solvent from DMF to NMP. 2. Add chaotropic salts (e.g., LiCl). Aggregation->ChangeSolvent Yes Success Problem Resolved UpgradeReagent->Success DoubleCouple->Success ChangeSolvent->Success

Caption: Troubleshooting decision tree for difficult couplings.

Experimental Protocol: High-Efficiency Coupling

This protocol details a robust method for coupling Fmoc-N,O-Dimethyltyrosine-OH onto a solid-phase support using HATU.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • Fmoc-N,O-Dimethyltyrosine-OH (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF (approx. 5 mL) for 30 minutes in a reaction vessel. Drain the DMF.

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-N,O-Dimethyltyrosine-OH (4 eq.) and HATU (3.9 eq.) in a minimal amount of DMF (approx. 2 mL).

  • Pre-activation: Add DIPEA (8 eq.) to the activation solution. Vortex the mixture for 1-2 minutes. The solution will typically change color.[12]

  • Coupling Reaction: Immediately add the activated amino acid solution to the drained peptide-resin. Agitate the mixture at room temperature for at least 2 hours.

  • Monitoring: Take a few resin beads, wash them thoroughly with DMF and DCM, and perform a chloranil or isatin test to check for the presence of free secondary amines. A positive test (e.g., blue beads for isatin) indicates an incomplete reaction.

  • Recoupling (If Necessary): If the monitoring test is positive, drain the reaction vessel and repeat steps 3-5 (a "double coupling").

  • Washing: Once the coupling is complete (negative monitoring test), drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all excess reagents and byproducts.[12]

  • Proceed: The resin is now ready for the next Fmoc-deprotection step in the synthesis sequence.

References
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (n.d.). NIH.
  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate.
  • Efficient peptide coupling involving sterically hindered amino acids. (n.d.). PubMed.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). NIH.
  • Aapptec Peptides. Coupling Reagents.
  • Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. (n.d.). ACS Publications.
  • BenchChem. Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). Thieme.
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020, September 23). MDPI.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Merck Millipore. Novabiochem® Coupling reagents.
  • r/Chempros - Best peptide coupling method in DMF? (2024, August 22). Reddit.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (n.d.). PubMed.
  • Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. (n.d.). ResearchGate.

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Reference Data & Comparative Studies

Validation

"evaluating different protecting groups for N,O-Dimethyltyrosine synthesis efficiency"

A Comparative Guide to Protecting Groups for Efficient N,O-Dimethyltyrosine Synthesis For Researchers, Scientists, and Drug Development Professionals The synthesis of N,O-Dimethyltyrosine, a crucial component in various...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Protecting Groups for Efficient N,O-Dimethyltyrosine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N,O-Dimethyltyrosine, a crucial component in various peptide-based therapeutics and pharmacological research, presents a significant synthetic challenge. The presence of three reactive functional groups—the carboxylic acid, the α-amino group, and the phenolic hydroxyl group—necessitates a carefully orchestrated protection strategy to achieve selective methylation and high yields. This guide provides an in-depth, objective comparison of different protecting group strategies, supported by experimental insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Synthetic Imperative: Why Protecting Groups are Non-Negotiable

Direct methylation of unprotected tyrosine is a non-starter. The nucleophilic nature of both the α-amino and phenolic hydroxyl groups would lead to a complex mixture of N-methylated, O-methylated, and N,O-dimethylated products, along with potential quaternization of the amine. This necessitates the use of protecting groups to temporarily mask the reactivity of specific sites, allowing for controlled, regioselective methylation.[1][2][3] An ideal protecting group strategy hinges on several key factors:

  • Ease of Introduction and Removal: The protecting group should be readily introduced and removed under mild conditions that do not compromise the integrity of the target molecule.[3]

  • Stability: It must remain stable throughout the subsequent reaction steps.[2][4]

  • Orthogonality: In a multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is paramount.[3]

Strategic Approaches to N,O-Dimethyltyrosine Synthesis

The synthesis of N,O-Dimethyltyrosine can be approached in two primary ways, each with its own set of considerations for protecting group selection:

  • N-Protection followed by O-Methylation and then N-Methylation: This is a common and often preferred route.

  • O-Protection followed by N-Methylation: This strategy is less common due to the potential for side reactions but can be effective with the right protecting groups.

This guide will focus on evaluating protecting groups within the context of the first, more prevalent strategy.

Evaluating N-Protecting Groups for Subsequent O-Methylation

The initial step in the synthesis is the protection of the α-amino group. This allows for the subsequent selective methylation of the phenolic hydroxyl group. The most commonly employed N-protecting groups in peptide synthesis are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) groups.[2][4]

N-Protecting GroupIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate ((Boc)₂O)[5]Strong acid (e.g., TFA, HCl)[2][6]High yields in introduction; Stable to a wide range of reaction conditions.[5]Requires harsh acidic conditions for removal, which may not be suitable for sensitive substrates.
Cbz (Benzyloxycarbonyl) Benzyl chloroformateCatalytic hydrogenation (e.g., H₂/Pd-C); Strong acid (HBr/AcOH)[2][7]Stable to acidic and basic conditions; Removal by hydrogenation is mild.[2]Hydrogenolysis can be slow and may not be compatible with other reducible functional groups.[7]
Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl, Fmoc-OSuMild base (e.g., Piperidine in DMF)[2][8]Very mild deprotection conditions.[2]Base-lability can be a limitation in certain synthetic routes.

Expert Insight: For the synthesis of N,O-Dimethyltyrosine, the Boc group is often the preferred choice for N-protection. Its stability under the basic conditions typically used for O-methylation is a significant advantage. While Cbz is also a robust option, the need for catalytic hydrogenation for its removal can add complexity to the overall process. Fmoc, while excellent for solid-phase peptide synthesis due to its mild deprotection, is less commonly used in this specific solution-phase synthesis due to the basic conditions required for its removal, which could potentially interfere with subsequent steps.

Experimental Protocol: Boc-Protection of L-Tyrosine

This protocol outlines the standard procedure for the N-protection of L-Tyrosine using Di-tert-butyl dicarbonate.

Materials:

  • L-Tyrosine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)[9]

  • Dioxane and Water (as solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve L-Tyrosine in an aqueous solution of NaOH or KOH.

  • Add a solution of (Boc)₂O in dioxane to the stirring tyrosine solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • After the reaction is complete (monitored by TLC), acidify the mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain Boc-L-Tyrosine.

Causality Behind Choices: The use of a biphasic solvent system (dioxane/water) facilitates the reaction between the water-soluble tyrosine and the organic-soluble (Boc)₂O. The basic conditions are crucial for deprotonating the amino group, enhancing its nucleophilicity for the attack on the Boc anhydride.[5]

Evaluating O-Protecting Groups for N-Methylation

Once the N-terminus is protected, the next critical step is the methylation of the phenolic hydroxyl group. The choice of methylating agent and reaction conditions is important to avoid side reactions. Common methylating agents include dimethyl sulfate and methyl iodide.[4]

Following O-methylation, the N-protecting group (e.g., Boc) is removed, and the final N-methylation is performed. For this final step, a temporary O-protecting group might be considered to prevent any potential for O-demethylation or other side reactions, although often the synthesis proceeds directly to N-methylation after N-deprotection.

If a temporary O-protecting group is deemed necessary, silyl ethers are a viable option due to their ease of introduction and removal under mild, specific conditions.

O-Protecting GroupIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
TBDMS (tert-Butyldimethylsilyl) TBDMS-Cl, ImidazoleFluoride ion source (e.g., TBAF)Stable to a wide range of non-acidic and non-fluoride conditions; Mild removal.[10]Can be bulky, potentially hindering subsequent reactions.
TIPS (Triisopropylsilyl) TIPS-Cl, ImidazoleFluoride ion source (e.g., TBAF)More sterically hindered and thus more stable than TBDMS.Even bulkier than TBDMS, which can be a significant steric impediment.

Expert Insight: In many synthetic routes for N,O-Dimethyltyrosine, a separate O-protecting group after O-methylation is often omitted. The O-methyl ether is generally stable enough to withstand the conditions of N-deprotection (if using Boc) and subsequent N-methylation. However, for complex syntheses or if particularly harsh conditions are required for N-methylation, the use of a TBDMS group on the newly formed O-methylated tyrosine could provide additional security.

Visualizing the Synthetic Workflow

The following diagram illustrates the primary synthetic pathway for N,O-Dimethyltyrosine, highlighting the key protection and methylation steps.

Synthesis_Workflow Tyrosine L-Tyrosine Boc_Tyr Boc-L-Tyrosine Tyrosine->Boc_Tyr 1. (Boc)₂O, Base Boc_Tyr_OMe Boc-L-O-Methyltyrosine Boc_Tyr->Boc_Tyr_OMe 2. O-Methylation (e.g., MeI, Base) Tyr_OMe L-O-Methyltyrosine Boc_Tyr_OMe->Tyr_OMe 3. N-Deprotection (e.g., TFA) N_Me_Tyr_OMe L-N-Methyl-O-Methyltyrosine Tyr_OMe->N_Me_Tyr_OMe 4. N-Methylation (e.g., MeI, Base) Final_Product N,O-Dimethyl-L-Tyrosine N_Me_Tyr_OMe->Final_Product 5. Second N-Methylation

Caption: Synthetic workflow for N,O-Dimethyltyrosine.

Conclusion and Recommendations

The synthesis of N,O-Dimethyltyrosine is a multi-step process where the judicious choice of protecting groups is paramount for achieving high efficiency and purity.

  • For N-protection , the Boc group offers a robust and reliable option, demonstrating stability under the conditions required for subsequent O-methylation.

  • A dedicated O-protecting group after O-methylation is often not necessary, as the resulting methyl ether is typically stable. However, in cases where harsh N-methylation conditions are anticipated, a temporary TBDMS group can be employed.

By carefully considering the stability, orthogonality, and ease of removal of different protecting groups, researchers can design a synthetic strategy that minimizes side reactions and maximizes the yield of the desired N,O-Dimethyltyrosine product.

References

  • BenchChem. (2025). Technical Support Center: O-Methyl-D-tyrosine Synthesis.
  • Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
  • PMC - NIH. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Boc-DL-m-Tyrosine: Synthesis and Modification.
  • BenchChem. (n.d.). A Technical Guide to Protected Tyrosines in Peptide Synthesis: A Comparative Analysis of Fmoc-Tyr(tBu)-OH and its Alternatives.
  • Synfacts. (2000). Synthesis of N-Fmoc-Protected Amino Acid Esters and Peptides.
  • Google Patents. (n.d.). US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • PMC - NIH. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
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  • Wikipedia. (n.d.). Silyl ether.

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Comparative

A Senior Application Scientist's Guide: LC-MS/MS versus GC-MS for the Analysis of N,O-Dimethyltyrosine

For researchers, scientists, and drug development professionals, the precise and accurate quantification of modified amino acids is a critical task. N,O-Dimethyltyrosine, a derivative of the amino acid tyrosine, presents...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of modified amino acids is a critical task. N,O-Dimethyltyrosine, a derivative of the amino acid tyrosine, presents a unique analytical challenge due to its polar and non-volatile nature. The choice of analytical methodology is paramount to achieving reliable results. This guide provides an in-depth, objective comparison of two powerful techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N,O-Dimethyltyrosine. We will delve into the fundamental principles, experimental workflows, and performance characteristics of each platform, supported by established scientific principles and experimental data from analogous compounds.

The Analytical Challenge: N,O-Dimethyltyrosine

N,O-Dimethyltyrosine is a polar molecule with a zwitterionic character at physiological pH, making it soluble in aqueous solutions but possessing low volatility. These inherent chemical properties dictate the analytical strategies that can be successfully employed for its quantification. The primary challenge lies in efficiently separating it from a complex biological matrix and introducing it into the mass spectrometer for sensitive and specific detection.

LC-MS/MS: The Direct Approach for Polar Analytes

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a dominant platform for the analysis of polar and non-volatile compounds, including amino acids and their derivatives.[1][2] Its major advantage lies in its ability to analyze compounds directly in their native form, often with minimal sample preparation.

Principle of LC-MS/MS Analysis

In LC-MS/MS, the sample is first injected into a liquid chromatograph, where N,O-Dimethyltyrosine is separated from other matrix components based on its physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. These ions are subsequently separated based on their mass-to-charge ratio (m/z), and a specific precursor ion corresponding to N,O-Dimethyltyrosine is selected and fragmented. The resulting product ions are then detected, providing a highly specific and sensitive signal for quantification.

Experimental Workflow for LC-MS/MS

The workflow for analyzing N,O-Dimethyltyrosine by LC-MS/MS is generally more straightforward than that for GC-MS.

LC-MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep Biological Matrix (e.g., Plasma, Urine) prot_precip Protein Precipitation (e.g., Acetonitrile, Methanol) s_prep->prot_precip centrifuge Centrifugation prot_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant lc_separation LC Separation (HILIC or Reversed-Phase with Ion-Pairing) supernatant->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection Tandem MS Detection (MRM Mode) ionization->ms_detection quantification Quantification ms_detection->quantification

Caption: A typical experimental workflow for the LC-MS/MS analysis of N,O-Dimethyltyrosine.

Key Considerations for LC-MS/MS Method Development:
  • Chromatographic Separation: Due to the high polarity of N,O-Dimethyltyrosine, conventional reversed-phase chromatography may provide insufficient retention.[3] Two primary strategies can be employed:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for retaining and separating highly polar compounds.[3][4][5][6] It utilizes a polar stationary phase and a mobile phase with a high organic solvent content, promoting the partitioning of polar analytes into the aqueous layer on the stationary phase.

    • Reversed-Phase Chromatography with Ion-Pairing Reagents: Ion-pairing reagents, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), can be added to the mobile phase to form a neutral ion-pair with the charged analyte, enhancing its retention on a non-polar stationary phase.[7][8][9] However, care must be taken as some ion-pairing reagents can cause ion suppression in the mass spectrometer and contaminate the system.[10]

  • Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like N,O-Dimethyltyrosine, as it is a soft ionization method that typically produces the protonated molecule [M+H]+.[11]

  • Detection: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[12]

GC-MS: A Powerful Technique Requiring Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly efficient separation technique, particularly for volatile and thermally stable compounds.[1][13] However, for polar and non-volatile molecules like N,O-Dimethyltyrosine, a crucial chemical modification step known as derivatization is mandatory.[14][15]

Principle of GC-MS Analysis

In GC-MS, the sample is first derivatized to increase the volatility and thermal stability of N,O-Dimethyltyrosine. The derivatized sample is then injected into the gas chromatograph, where the volatile derivative is separated from other components in a heated column. The separated compounds then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a "hard" ionization technique that causes extensive fragmentation of the molecule, producing a characteristic fragmentation pattern that can be used for identification and quantification.[16]

Experimental Workflow for GC-MS

The GC-MS workflow involves an essential additional step of derivatization, which adds complexity to the sample preparation process.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_prep Biological Matrix (e.g., Plasma, Urine) extraction Extraction & Drying s_prep->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc_separation GC Separation (Capillary Column) derivatization->gc_separation ionization Electron Ionization (EI) gc_separation->ionization ms_detection MS Detection (SIM or Scan Mode) ionization->ms_detection quantification Quantification ms_detection->quantification

Caption: A typical experimental workflow for the GC-MS analysis of N,O-Dimethyltyrosine, including the critical derivatization step.

Key Considerations for GC-MS Method Development:
  • Derivatization: This is the most critical step in the GC-MS analysis of amino acids. The goal is to replace the active hydrogens on the amine and carboxylic acid groups with non-polar moieties to make the molecule volatile.[17] Common derivatization strategies include:

    • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used to form trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively.[14][15][17]

    • Esterification followed by Acylation: A two-step process where the carboxylic acid group is first esterified (e.g., with propanol/HCl), followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride - PFPA).[18][19]

  • Gas Chromatography: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically suitable for separating the derivatized amino acids.[14]

  • Ionization and Detection: Electron Ionization (EI) at 70 eV is the standard, providing reproducible fragmentation patterns that can be compared to spectral libraries for identification. For quantification, Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring specific fragment ions of the derivatized analyte.

Head-to-Head Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for the analysis of N,O-Dimethyltyrosine depends on several factors, including the desired sensitivity, sample throughput, and available instrumentation.

FeatureLC-MS/MSGC-MS
Sample Preparation Simpler; often involves protein precipitation and filtration.More complex; requires extraction, drying, and chemical derivatization.[14]
Derivatization Not required.Mandatory for volatility.[15]
Analysis Time Typically shorter run times (e.g., < 20 minutes).[5]Can have longer run times depending on the temperature program.
Sensitivity Generally offers higher sensitivity, especially for biomolecules.[1][20]Good sensitivity, particularly in SIM mode, but can be limited by derivatization efficiency.
Selectivity Excellent, due to MRM transitions.Good, especially with high-resolution MS, but can be affected by co-eluting derivatized matrix components.
Matrix Effects Susceptible to ion suppression or enhancement from co-eluting compounds.[21]Less prone to matrix effects in the ion source due to the nature of EI.[13]
Compound Suitability Ideal for polar, non-volatile, and thermally labile compounds.[1]Best for volatile and thermally stable compounds (or those that can be made so).[1]
Cost Instrumentation can be more expensive.Generally lower instrument cost.[13]
Throughput Higher, due to simpler sample preparation and faster run times.Lower, due to the multi-step sample preparation.

Decision-Making Framework

The following diagram illustrates a logical framework for choosing the appropriate technique for N,O-Dimethyltyrosine analysis.

Decision_Framework start Analysis of N,O-Dimethyltyrosine derivatization_q Is derivatization desirable/feasible? start->derivatization_q throughput_q High sample throughput required? derivatization_q->throughput_q No gcms_choice Consider GC-MS derivatization_q->gcms_choice Yes sensitivity_q Ultra-high sensitivity needed? throughput_q->sensitivity_q Yes lcms_choice Choose LC-MS/MS throughput_q->lcms_choice No sensitivity_q->lcms_choice Yes sensitivity_q->lcms_choice No

Caption: A decision-making diagram for selecting between LC-MS/MS and GC-MS.

Detailed Experimental Protocols

The following are representative protocols based on established methodologies for amino acid analysis. Optimization will be required for the specific analysis of N,O-Dimethyltyrosine.

LC-MS/MS Protocol (HILIC-based)
  • Sample Preparation:

    • To 100 µL of plasma, add 400 µL of acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled N,O-Dimethyltyrosine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC Conditions:

    • Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm).[5]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Optimize to achieve good peak shape and separation from interferences. A typical starting point would be a high percentage of B, decreasing over the run.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion (e.g., [M+H]+ for N,O-Dimethyltyrosine) and its most abundant product ions by infusing a standard solution.

    • Optimization: Optimize cone voltage and collision energy for each transition.

GC-MS Protocol (Silylation-based)
  • Sample Preparation and Derivatization:

    • To 100 µL of plasma, add an internal standard and perform protein precipitation as described for LC-MS/MS.

    • Take the supernatant and evaporate to complete dryness under a stream of nitrogen.[14]

    • To the dried residue, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.[14]

    • Cap the vial tightly and heat at 100°C for 2-4 hours to form the TBDMS derivative.[14]

  • GC Conditions:

    • Column: Low-polarity capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[14]

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Optimize for the separation of the derivatized analyte from other matrix components. A typical program might start at 100°C, ramp to 300°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Type: Selected Ion Monitoring (SIM) for quantification, monitoring 2-3 characteristic ions of the derivatized N,O-Dimethyltyrosine. A full scan can be used for initial identification.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques capable of analyzing N,O-Dimethyltyrosine. However, for this specific polar and non-volatile analyte, LC-MS/MS is generally the superior choice . Its ability to analyze the compound directly without derivatization leads to a simpler, faster, and higher-throughput workflow, which is often crucial in research and drug development settings. While GC-MS is a viable alternative, the mandatory and often complex derivatization step can introduce variability and is more labor-intensive.

The ultimate decision should be based on the specific requirements of the study, including sensitivity needs, sample numbers, and the analytical instrumentation available. For laboratories primarily focused on metabolomics and the analysis of polar biomolecules, investing in and developing expertise in LC-MS/MS is a strategic imperative.

References

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  • ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Štípek, S. (2020). Gas chromatography-mass spectrometry (GC-MS) and its place in the plant metabolomics toolbox. ChemRxiv. [Link]

  • MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. Retrieved from [Link]

  • Fiedorowicz, A., Gola, E. M., Horbacka, K., & Krokowicz, P. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]

  • Kato, Y., Mori, H., & Kitamura, K. (2006). Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry. Journal of Clinical Biochemistry and Nutrition, 39(2), 82-90. [Link]

  • DiMarco, T., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass spectrometry reviews, 26(1), 108–120. [Link]

  • Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • HPLC. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. Retrieved from [Link]

  • Anđelković, B., Tatalović, N., & Živković, S. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. International journal of molecular sciences, 22(11), 5896. [Link]

  • Chen, Y., Chen, Y., & Zhang, R. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. [Link]

  • ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. Retrieved from [Link]

  • Kuklenyik, Z., & Calafat, A. M. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of analytical & bioanalytical techniques, S5, 001. [Link]

  • Fiedorowicz, A., Gola, E. M., Horbacka, K., & Krokowicz, P. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. ResearchGate. [Link]

  • ResearchGate. (n.d.). Partial chromatogram from the GC–tandem MS analysis of an unspiked plasma sample from a healthy volunteer for free 3-nitrotyrosine. Retrieved from [Link]

  • ResearchGate. (2016). 3-Nitrotyrosine quantification methods: Current concepts and future challenges. Retrieved from [Link]

  • Prinsen, B. H., de Sain-van der Velden, M. G., & van der Ham, M. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of inherited metabolic disease, 39(4), 545–554. [Link]

  • Semantic Scholar. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine. Retrieved from [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N,O-Dimethyltyrosine: Ensuring Safety and Compliance

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for the sa...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of N,O-Dimethyltyrosine, a specialized amino acid derivative frequently used in drug development and biochemical research. Our goal is to empower researchers with the knowledge to manage this compound safely, ensuring personal and environmental well-being while adhering to regulatory standards.

Understanding the Hazard Profile of N,O-Dimethyltyrosine

N,O-Dimethyltyrosine is a derivative of the naturally occurring amino acid L-Tyrosine. The safety profile of L-Tyrosine indicates that it is generally not classified as a hazardous substance, although it can cause skin and eye irritation[1][2]. The methylation at the nitrogen and oxygen atoms in N,O-Dimethyltyrosine is unlikely to introduce significant new hazards, though it may alter its solubility and reactivity profile subtly.

Key Inferred Properties and Hazards:

  • Physical State: Likely a white to off-white solid, similar to L-Tyrosine[3].

  • Stability: Expected to be stable under normal laboratory conditions[3].

  • Incompatibilities: Should be kept away from strong oxidizing agents, as is common for many organic compounds[3].

  • Primary Hazards: The primary risks associated with handling N,O-Dimethyltyrosine in solid form are likely mechanical irritation to the eyes and respiratory tract from dust, and potential skin irritation upon prolonged contact[1][2].

  • Combustion Byproducts: In the event of a fire, thermal decomposition may produce hazardous gases such as carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[3].

Parameter Inferred Hazard Level & Precaution Rationale
Acute Toxicity (Oral, Dermal, Inhalation) LowBased on the low toxicity of the parent compound, L-Tyrosine.
Skin Corrosion/Irritation Mild IrritantL-Tyrosine can cause skin irritation[1][2]. Assume similar potential.
Eye Damage/Irritation Moderate IrritantL-Tyrosine is a known eye irritant[1][2][3]. Dust can cause mechanical irritation.
Carcinogenicity/Mutagenicity Not ClassifiedNo data suggests carcinogenic or mutagenic properties for L-Tyrosine or simple methylated derivatives.
Environmental Hazard LowWhile direct data is unavailable, L-Tyrosine has low environmental toxicity. However, release into the environment should always be avoided[3].
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N,O-Dimethyltyrosine, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Chemical safety goggles are mandatory to protect against airborne dust particles[3].

  • Hand Protection: Wear nitrile or latex gloves to prevent skin contact[3].

  • Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential contamination.

  • Respiratory Protection: If there is a risk of generating significant amounts of dust, a NIOSH-approved respirator may be necessary. Always work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure[3].

Step-by-Step Disposal Protocol for N,O-Dimethyltyrosine

The following protocol outlines the systematic procedure for the safe disposal of N,O-Dimethyltyrosine waste. This workflow is designed to be a self-validating system, ensuring that each step is completed in a manner that prioritizes safety and regulatory compliance.

1. Waste Segregation and Collection:

  • Principle of Segregation: Never mix different chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.

  • Solid Waste:

    • Collect solid N,O-Dimethyltyrosine waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) drum or a glass container with a secure lid).

    • Ensure the container is kept closed except when adding waste to prevent the release of dust and contaminants[4].

  • Liquid Waste (Solutions):

    • If N,O-Dimethyltyrosine is dissolved in a solvent, the entire solution should be treated as hazardous waste.

    • Collect the liquid waste in a separate, sealed, and clearly labeled container. The label must indicate all chemical components of the solution.

    • Do not pour any chemical waste down the drain, as this can harm the aquatic environment and may be a violation of local regulations[5].

  • Empty Containers:

    • An "empty" container that held N,O-Dimethyltyrosine should be triple-rinsed with a suitable solvent (e.g., water or ethanol)[6].

    • The rinsate must be collected and disposed of as hazardous liquid waste[6].

    • After triple-rinsing, the original label on the container should be defaced or removed, and the container can then be disposed of in the regular trash or recycled, depending on institutional policies[6].

2. Labeling of Waste Containers:

Proper labeling is critical for the safe handling and disposal of chemical waste by EHS personnel.

  • Use your institution's official hazardous waste tags.

  • Clearly write the full chemical name: "N,O-Dimethyltyrosine". Avoid abbreviations or chemical formulas.

  • List all components of a mixture, including solvents and their approximate percentages.

  • Indicate the physical state (solid or liquid) and any known hazards (e.g., "Irritant").

  • Include the name of the principal investigator, laboratory location, and the date the waste was first added to the container.

3. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Ensure secondary containment (e.g., a larger, chemically resistant tub or tray) is used to capture any potential leaks or spills.

  • Do not store waste containers in high-traffic areas or near heat sources.

4. Arranging for Disposal:

  • Once the waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your EHS department to arrange for a pickup.

  • Follow your institution's specific procedures for requesting a waste collection.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of N,O-Dimethyltyrosine, the following workflow diagram has been created using Graphviz (DOT language).

G cluster_0 N,O-Dimethyltyrosine Waste Generation start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in labeled solid waste container is_solid->solid_waste Yes is_container Is it an empty container? is_solid->is_container No (Liquid/Solution) store_waste Store waste in designated satellite accumulation area with secondary containment solid_waste->store_waste liquid_waste Collect in labeled liquid waste container liquid_waste->store_waste is_container->liquid_waste No triple_rinse Triple-rinse the container is_container->triple_rinse Yes collect_rinsate Collect rinsate as liquid hazardous waste triple_rinse->collect_rinsate deface_label Deface original label collect_rinsate->deface_label dispose_trash Dispose of container in regular trash deface_label->dispose_trash contact_ehs Contact EHS for pickup store_waste->contact_ehs

Caption: Decision workflow for the proper disposal of N,O-Dimethyltyrosine waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of N,O-Dimethyltyrosine, thereby upholding the principles of responsible scientific practice. Always consult your institution's specific guidelines and your local EHS department for any additional requirements.

References

  • PubChem. (n.d.). N,O-Dimethyltyrosine. National Institutes of Health. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Nitrosodimethylamine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Boc-L-Tyrosine. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: L-Tyrosine, USP. Retrieved from [Link]

  • Vitenskapskomiteen for mat og miljø (VKM). (2016, December 12). Risk assessment of "other substances" – L-tyrosine. Retrieved from [Link]

  • Examine. (2025, September 3). Research Breakdown on L-Tyrosine. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,O-Dimethyltyrosine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical reagents like N,O-Dimethyltyrosine requires a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling novel or specialized chemical reagents like N,O-Dimethyltyrosine requires a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. We will delve into the causality behind each recommendation, empowering you to work with confidence and security.

Hazard Assessment: Understanding the Compound

For instance, the related compound Metyrosine is classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2] Conversely, the parent compound, DL-Tyrosine, is generally not considered hazardous.[3] Given this variability, we must operate under the precautionary principle. The primary physical risk associated with N,O-Dimethyltyrosine is the inhalation of fine dust particles and potential irritation upon contact with skin or eyes.[4][5]

Inferred Hazard Profile:

Hazard TypePotential RiskRationale
Inhalation May cause respiratory tract irritation.Fine powders can be easily aerosolized during handling.[3][6]
Skin Contact May cause skin irritation.Based on data from analogous compounds like Metyrosine.[2]
Eye Contact May cause serious eye irritation.Powder particles can be abrasive and chemically irritating.[2]
Ingestion Harmful if swallowed.A common hazard for many laboratory chemicals.[2]

The Hierarchy of Controls: A Foundational Safety Principle

Before we specify Personal Protective Equipment (PPE), it's crucial to situate it within the established hierarchy of safety controls. PPE is the last line of defense, employed when hazards cannot be eliminated or sufficiently mitigated by other means.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing methods from most to least effective.

For handling N,O-Dimethyltyrosine powder, Engineering Controls are paramount. Always handle this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

Core PPE Protocol for N,O-Dimethyltyrosine

The following PPE ensemble is mandatory when handling N,O-Dimethyltyrosine powder. This protocol is designed to provide comprehensive protection based on the inferred hazard profile.

PPE CategorySpecificationStandard (Example)Justification & Expert Insights
Hand Protection Nitrile, powder-free gloves.ASTM D6319 / EN 374Nitrile offers broad chemical resistance. The powder-free design prevents aerosolizing chemical particles that may have contaminated the glove surface.[7] Double-gloving is recommended when handling larger quantities or during prolonged procedures.
Eye & Face Protection Safety glasses with side shields or chemical splash goggles.ANSI Z87.1 / EN 166Protects against airborne particles and accidental splashes.[4] Goggles provide a full seal and are required if there is a significant risk of splashing.
Respiratory Protection NIOSH-approved N95 respirator or higher.NIOSH 42 CFR 84Essential when weighing or transferring powder outside of a containment hood. An N95 filter is effective against fine dust particles.[3] For higher-risk operations, a half-mask or full-face respirator with P100 cartridges may be necessary.
Body Protection Professional laboratory coat with long sleeves and a closed front.N/APrevents contact of the chemical with skin and personal clothing. Ensure cuffs are snug to create a barrier with inner gloves.

Procedural Guidance: From Preparation to Disposal

Adherence to standardized procedures is critical for safety. The following workflows integrate the use of PPE at every stage of handling N,O-Dimethyltyrosine.

PPE Donning & Doffing Workflow

Correctly putting on and taking off PPE prevents cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D1 1. Lab Coat D2 2. Respirator (if needed) D1->D2 D3 3. Eye Protection D2->D3 D4 4. Gloves (over cuffs) D3->D4 F1 1. Gloves (outer pair if double-gloved) F2 2. Lab Coat F1->F2 F3 3. Eye Protection F2->F3 F4 4. Respirator F3->F4 F5 5. Inner Gloves F4->F5 F6 6. Wash Hands Thoroughly F5->F6 Spill_Response Start Spill Occurs Alert Alert others in the area Start->Alert PPE Don appropriate PPE (respirator, double gloves, etc.) Start->PPE Evacuate Evacuate if necessary (large spill / poor ventilation) Alert->Evacuate Alert->PPE Contain Cover with absorbent material (e.g., vermiculite) PPE->Contain Collect Carefully sweep into a designated waste container Contain->Collect Clean Clean spill area with soap and water or appropriate solvent Collect->Clean Dispose Dispose of all materials as hazardous waste Clean->Dispose End Spill Managed Dispose->End

Caption: A logical workflow for responding to a chemical powder spill.

Waste Disposal
  • Contaminated PPE: All disposable PPE, including gloves, respirators, and contaminated wipes, must be placed in a sealed bag and disposed of as hazardous chemical waste.

  • Empty Containers: An empty container that held N,O-Dimethyltyrosine should be considered chemical waste unless properly triple-rinsed with a suitable solvent. [8]The rinsate must be collected and disposed of as hazardous waste. [8]After rinsing, deface the label, mark the container as "EMPTY," and dispose of it according to your institution's guidelines. [8]* Unused Chemical: Unused or waste N,O-Dimethyltyrosine must be disposed of through your institution's chemical waste program. [9]Do not pour it down the drain or place it in the regular trash.

By integrating these evidence-based protocols and understanding the rationale behind them, you build a resilient culture of safety. This allows you to focus on your primary objective—advancing science—with the confidence that your health and safety are rigorously protected.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: DL-Tyrosine.
  • Cayman Chemical. (2025). Safety Data Sheet: Metyrosine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7010618, N,O-Dimethyltyrosine.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Boc-D-tyrosine methyl ester.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: N-Nitrosodimethylamine.
  • University of Pittsburgh. (n.d.). Empty Container Disposal Guidelines.
  • Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • European Chemicals Agency. (n.d.). Substance Information.
  • University of Notre Dame Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
  • Alfa Chemistry. (n.d.). L-Tyrosine,N,N-dimethyl-.
  • Capital Resin Corporation. (2022). The OSHA Chemical Storage Requirements.
  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • European Chemicals Agency. (n.d.). N,N-dimethylformamide - Substance Information.
  • National Oceanic and Atmospheric Administration. (n.d.). N,N-DIMETHYLANILINE.
  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Texas Commission on Environmental Quality. (2025). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • Centers for Disease Control and Prevention. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • European Chemicals Agency. (2023). Substance Information.
  • European Chemicals Agency. (n.d.). Tetramethrin - Substance Information.

Sources

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